2-Heptenal
Description
2-Heptenal has been reported in Zea mays, Avena sativa, and other organisms with data available.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is found in pulses. This compound is isolated from soya bean oil (Glycine max). This compound is a flavouring constituent of many foods.
Heptenal is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
(E)-hept-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKTBCGKNOHPJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062436, DTXSID30880832 | |
| Record name | 2-Heptenal | |
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| Record name | trans-2-Heptenal | |
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Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless mobile liquid; Pungent green, somewhat fatty aroma | |
| Record name | trans-2-Heptenal | |
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| Record name | trans-2-Heptenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
90.00 to 91.00 °C. @ 50.00 mm Hg | |
| Record name | (2E)-2-Heptenal | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | (2E)-2-Heptenal | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | trans-2-Heptenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.857-0.863 | |
| Record name | trans-2-Heptenal | |
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CAS No. |
18829-55-5, 2463-63-0, 29381-66-6 | |
| Record name | trans-2-Heptenal | |
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| Record name | 2-Heptenal | |
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| Record name | trans-2-Heptenal | |
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| Record name | Heptenal | |
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| Record name | 2-Heptenal, (2E)- | |
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| Record name | 2-Heptenal | |
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| Record name | 2-Heptenal | |
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| Record name | trans-2-Heptenal | |
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| Record name | Hept-2-enal | |
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| Record name | (E)-hept-2-enal | |
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| Record name | 2-HEPTENAL, (2E)- | |
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Occurrence and Biogenesis of Trans 2 Heptenal
Natural Occurrence in Biological Systems
The presence of trans-2-Heptenal (B126707) is widespread in nature, contributing to the sensory characteristics of numerous foods and organisms.
trans-2-Heptenal is a common volatile compound found in a variety of plants, where it is often associated with "green" and "fatty" aromas.
This aldehyde has been identified in a range of fruits and vegetables, contributing to their complex flavor profiles. It is recognized as one of the key volatiles in tomatoes, contributing to their characteristic aroma. mdpi.comiarrp.cn Its presence has also been noted in guavas, pomelo peel, common grapes, watermelons, cucumbers, and evergreen blackberries. hmdb.cachemicalbook.com Additionally, it is found in pulses like peas.
Table 1: Presence of trans-2-Heptenal in Selected Fruits and Vegetables
| Fruit/Vegetable | Finding |
|---|---|
| Tomato (Solanum lycopersicum) | Identified as one of at least 16 key aroma volatiles. mdpi.comiarrp.cn |
| Guava (Psidium guajava) | Noted as an odor-active compound. chemicalbook.com |
| Pomelo (Citrus maxima) | Found in the peel of Malaysian pink and white varieties. nih.gov |
| Common Grape (Vitis vinifera) | Detected, but not quantified. hmdb.ca |
| Watermelon (Citrullus lanatus) | Detected, but not quantified. |
| Cucumber (Cucumis sativus) | Detected, but not quantified. hmdb.ca |
| Evergreen Blackberry (Rubus laciniatus) | Detected, but not quantified. hmdb.ca |
| Peas (Pisum sativum) | Detected in pulses. |
trans-2-Heptenal is a significant volatile compound in many edible oils, often formed through the oxidation of fatty acids. It is a product of the decomposition of linoleic acid. tandfonline.com In soybean oil, it is considered a key flavor compound. tandfonline.com Studies on the deep-frying emissions of various cooking oils found that soybean oil emitted the highest levels of gaseous aldehydes, including trans-2-Heptenal. nih.gov The concentration of this compound has been shown to increase during the storage of oils like rapeseed and soybean oil. tandfonline.com It has also been identified in safflower oil, walnut oil, and oleaster oil. mdpi.comresearchgate.net In high oleic safflower oil, it was found in larger amounts compared to other volatile compounds. researchgate.net
Table 2: Occurrence of trans-2-Heptenal in Edible Oils
| Edible Oil | Finding |
|---|---|
| Soybean Oil (Glycine max) | Identified as a key flavor compound and a product of linoleic acid decomposition. tandfonline.com Its formation increases during storage and heating. tandfonline.comdss.go.th |
| Safflower Oil (Carthamus tinctorius) | Detected as a volatile compound. nih.govresearchgate.net |
| Walnut Oil (Juglans regia) | Identified as the second most abundant volatile after n-hexanal in some studies. researchgate.net |
| Oleaster Oil (Olea europaea var. sylvestris) | Quantified as a volatile organic compound contributing to its herbaceous and fruity odor. mdpi.comresearchgate.net |
| Canola Oil (Brassica napus) | Identified as a major volatile component under oven heating conditions. researchgate.net |
The processing of tea leaves can lead to the formation of various volatile compounds, including trans-2-Heptenal. It is considered an aroma substance that originates from the lipoxygenase-mediated oxidation of linolenic and oleic acids. researchgate.net Studies have detected its presence in both black and green teas, with its concentration changing during processing and storage. nih.gov It is listed as one of the many volatile compounds contributing to the complex aroma of different tea varieties.
Table 3: trans-2-Heptenal in Tea
| Tea Type | Finding |
|---|---|
| Green Tea (Camellia sinensis) | Detected as a volatile compound. nih.gov |
| Black Tea (Camellia sinensis) | Detected as a volatile compound. nih.gov |
| Oolong Tea (Camellia sinensis) | Identified as a volatile compound in Tieguanyin oolong tea. rsc.org |
trans-2-Heptenal has been identified as a volatile flavor substance in various types of rice, including aromatic, glutinous, and non-aromatic varieties. nih.gov It is considered a key contributor to the oily odor in rice-made Baijiu, a Chinese liquor. acs.org The compound is also found in the scent gland secretions of the rice stink bug (Oebalus pugnax), an insect that can affect rice crops. chemicalbook.comnih.govbioscience.co.ukoup.comas-1.co.jp
Table 4: trans-2-Heptenal in Rice and Related Systems
| Source | Finding |
|---|---|
| Rice (Oryza sativa) | Identified as a volatile flavor compound in various rice varieties. nih.govresearchgate.net |
| Rice-made Baijiu | Confirmed as a key contributor to the oily odor. acs.org |
| Rice Stink Bug (Oebalus pugnax) | A component of the scent gland secretion. chemicalbook.comnih.govbioscience.co.ukoup.comas-1.co.jp |
Volatile organic compounds produced by microalgae are of growing interest. trans-2-Heptenal has been identified as a major volatile organic compound in the medium of the microalga Lobosphaera incisa. frontiersin.org It is also noted as a component of the characteristic fishy and seafood-like odor of some micro- and macroalgae. frontiersin.org
Table 5: trans-2-Heptenal in Microalgae
| Microalgae Species | Finding |
|---|---|
| Lobosphaera incisa | A major volatile organic compound released into the culture medium. frontiersin.orgresearchgate.net |
| General Micro- and Macroalgae | Contributes to the seafood-like odor profile. frontiersin.org |
Table of Compound Names Mentioned
| Compound Name |
|---|
| trans-2-Heptenal |
| n-hexanal |
| linoleic acid |
| linolenic acid |
| oleic acid |
| cis-3-hexenal |
| hexanal (B45976) |
| 3-methylbutanal |
| trans-2-hexenal (B146799) |
| 2-phenylacetaldehyde |
| β-ionone |
| 1-penten-3-one |
| β-damascenone |
| 6-methyl-5-hepten-2-one |
| cis-3-hexenol |
| 2-phenylethanol |
| 3-methylbutanol |
| 1-nitro-2-phenylethane |
| 2-isobutylthiazole |
| methyl salicylate |
| pentanal |
| octanal |
| nonanal |
| benzaldehyde |
| trans-2-pentenal |
| trans-2-octenal (B1212229) |
| trans-2-decenal |
| 2-butenal |
| heptanal |
| trans,trans-2,4-heptadienal |
| decanal |
| hexyl acetate |
| cis-3-hexenyl acetate |
| β-cis-ocimene |
| ethanol |
| 1-hexanol |
| acetone |
| ethyl acetate |
| propyl acetate |
| acetic acid |
| dimethyl sulphide |
| n-tridecane |
| linalool |
| geraniol |
| cis-jasmone |
| indole |
| coumarin |
| dihydroactinidiolide |
| methyl jasmonate |
| 6-chloroindole |
| 5,6-epoxy-β-ionone |
| trans-geranylacetone |
| phytol |
| phenylethyl alcohol |
| 2-amylfuran |
| (E/Z)-2,6-nonadienal |
| 1-pentanol |
| epoxylinalool |
| (Z)-jasmone |
| 2-acetylpyrrole |
| farnesyl acetone |
| geranyl acetone |
| cadinol |
| cubenol |
| 1,2,3-trimethoxybenzene |
| 1,2,4-trimethoxybenzene |
| 2,6,10,14-tetramethyl-pentadecane |
| α-terpineol |
| 1-octen-3-ol |
| 1-octanol |
| (Z)-2-heptenal |
| (E,E)-2,4-decadienal |
| (E,E)-2,4-nonadienal |
| palmitoleic acid |
| 2-heptanol |
| acrolein |
| propionaldehyde |
| crotonaldehyde |
| α-linolenic acid |
| isoamyl alcohol |
| caproic acid |
| 3-methylbutyl-2-ethylhexanoate |
| 2-butyl-2-octenal |
| 2-pentadecanone |
| 2-acetyl-1-pyrroline |
| 4-methylbenzaldehyde |
| 6,10,14-trimethyl-2-pentadecanone |
| phenol |
| methoxy-phenyl-oxime |
| cis-muurola-4(14), 5-diene |
| 10-undecenal |
| 1-nonanol |
| 1-undecanol |
| furfural |
| 3-methylbutanal |
| (E)-2-hexenol |
| benzenecetaldehyde |
| sulcatone |
| geranyl acetone |
| 1-palmitoyl-2-(12-hydroperoxyoctadecadienoyl)-sn-glycerol-3-phosphatidylethanol-amine |
| valeraldehyde |
| ethyl-vinyl-ketone |
| 4-methyl-2-pentanol |
| trans-2-nonenal |
| p-cymene |
| 2-hexenal |
| p-methyl anisole |
| 3-octanone |
| 2-pentyl furan |
| 3-pentanone |
| 2-nonanone |
| propanoic acid |
| ethyl propanoate |
| 1-butanol |
| butanal |
| 2-ethyl furan |
| trans,trans-2,4-nonadienal |
| 2-decen-1-ol |
| 2-hexanone |
| 3,4-epoxy |
| (2E)-undecenal |
| 1-hexen-3-ol |
| 3-octen-1-ol |
| (E)-2-decenal |
| (2E,4Z)-decadienal |
| (2E,4E)-decadienal |
| (2E,4Z)-heptadienal |
Rice
Occurrence in Animal Secretions
trans-2-Heptenal is a notable component of the scent gland secretions of certain insects. A primary example is the rice stink bug (Oebalus pugnax), where this compound is a major constituent of its defensive secretion. bioscience.co.ukchemicalbook.comnih.govas-1.co.jp The secretion exists as a two-phase liquid system, with trans-2-Heptenal being the principal organoleptic compound in one of the phases. nih.gov This defensive mechanism is crucial for the insect's survival, deterring predators through its potent aroma.
Detection in Food Products and Beverages
The presence of trans-2-Heptenal is not limited to the animal kingdom; it is also a significant volatile compound detected in a variety of food products and beverages. Its formation in these items is often a result of lipid oxidation during processing and storage.
| Food/Beverage Category | Specific Examples |
| Cooked Meats | Found in cooked meats, where it contributes to the overall flavor profile. In tallow (B1178427) hotpot, it imparts a distinct fatty and cowy flavor. researchgate.net It has also been identified in cooked chicken meat. nih.gov |
| Milk and Dairy Products | Detected in milk and heated butter. chemicalbook.comacs.org It is considered a potential oxidation product in milk. acs.org |
| Baijiu | Identified as a key contributor to the oily odor in rice-made Baijiu, a traditional Chinese liquor. upm.edu.mynih.govacs.org |
| Oils and Legumes | Isolated from soybean oil and safflower oil. nih.gov It is also found in pulses like peas. nih.gov |
| Fruits and Grains | Detected in oats, common grapes, roselles, and watermelons. nih.gov |
Biochemical and Non-Enzymatic Formation Pathways
The generation of trans-2-Heptenal in biological systems and food products is primarily linked to the degradation of unsaturated fatty acids through both enzymatic and non-enzymatic routes.
Enzymatic Oxidation of Unsaturated Fatty Acids (Lipoxygenase Pathway)
The lipoxygenase (LOX) pathway is a major enzymatic route for the formation of trans-2-Heptenal. mdpi.com This pathway involves the oxidation of polyunsaturated fatty acids.
Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system. mdpi.com This reaction forms fatty acid hydroperoxides. nih.gov Subsequently, hydroperoxide lyases (HPL) cleave these hydroperoxides, leading to the formation of various volatile aldehydes, including trans-2-Heptenal. nih.govresearchgate.netacs.org The action of LOX and HPL is a key process in the generation of flavor and aroma compounds in plants and other organisms following tissue damage. acs.orgashs.org
Linoleic acid is a primary precursor for the formation of trans-2-Heptenal. tandfonline.com The enzymatic action of lipoxygenase on linoleic acid produces hydroperoxides. Specifically, the decomposition of linoleic acid 12-hydroperoxide is a known pathway for the generation of trans-2-Heptenal. tandfonline.com While linolenic acid is also a substrate for lipoxygenase and leads to various aldehydes, the formation of trans-2-Heptenal is more directly associated with the oxidation of linoleic acid. mdpi.com
Role of Lipoxygenases (LOX) and Hydroperoxide Lyases (HPL)
Non-Enzymatic Formation Routes
Beyond enzymatic pathways, trans-2-Heptenal can also be formed through non-enzymatic processes, predominantly through lipid peroxidation. This process involves the oxidative degradation of lipids, leading to the formation of hydroperoxides which then decompose into a variety of secondary products, including aldehydes. nih.govmdpi.com In soymilk, for instance, the formation of (E)-2-heptenal has been shown to be independent of LOX and HPL activity but is related to the presence of ferrous ions, indicating a non-enzymatic decomposition of a phospholipid hydroperoxide. researchgate.net The autoxidation of linoleic acid can also lead to the formation of trans-2-heptenal. tandfonline.com
Influence of Ferrous Ions and pH on Hydroperoxide Decomposition
The formation of trans-2-heptenal is significantly influenced by the presence of ferrous ions (Fe²⁺) and the surrounding pH during the decomposition of lipid hydroperoxides. researchgate.net Linoleic acid, a common polyunsaturated fatty acid, can be oxidized to form 12-hydroperoxyoctadecadienoic acid (12-HPODE). The subsequent breakdown of this hydroperoxide can yield trans-2-heptenal.
Research conducted in model systems has demonstrated a clear relationship between Fe²⁺ concentration, pH, and the formation of trans-2-heptenal from 12-HPODE. researchgate.net At a constant pH of 5.8, the rate of 12-HPODE decomposition shows a positive linear correlation with the concentration of ferrous ions. researchgate.net However, the molar conversion of the hydroperoxide to trans-2-heptenal remains at a consistent 74%, irrespective of the Fe²⁺ concentration under these conditions. researchgate.net
The pH of the system plays a crucial role in both the rate of hydroperoxide decomposition and the efficiency of trans-2-heptenal formation. The decomposition rate of 12-HPODE decreases sharply at pH values above 6. researchgate.net Conversely, the molar conversion into trans-2-heptenal increases as the pH rises. researchgate.net This interplay highlights the complex nature of lipid degradation pathways and the sensitivity of volatile compound formation to the chemical environment. The generation of radical species, which are intermediates in this process, also shows a similar dependence on both pH and ferrous ion concentration. researchgate.net The presence of chelating agents can also impact the formation of trans-2-heptenal by binding metal ions like Fe²⁺, thereby inhibiting their catalytic activity. researchgate.net
| Parameter | Condition | Effect on Decomposition Rate of 12-HPODE | Effect on Molar Conversion to trans-2-Heptenal |
|---|---|---|---|
| Ferrous Ion (Fe²⁺) Concentration | Increasing concentration at constant pH 5.8 | Positive linear increase | Constant at 74% |
| pH | Increasing pH (especially above 6) | Sharp decrease | Increase |
Thermal Degradation of Lipids
The thermal degradation of lipids, a common occurrence during cooking processes like frying, is a significant pathway for the generation of trans-2-heptenal. nih.govnih.gov High temperatures accelerate the oxidation of polyunsaturated fatty acids, leading to the formation of a complex mixture of volatile compounds, including aldehydes, ketones, and alcohols, which contribute to the flavor of cooked foods. nih.gov
trans-2-Heptenal is specifically known to be a decomposition product of linoleic acid hydroperoxides. tandfonline.com During the heating of edible oils, such as soybean oil, the relative content of trans-2-heptenal can increase. tandfonline.com Studies have shown that during deep-fat frying, various aldehydes are generated from the thermal oxidation of triacylglycerols. nih.gov The formation of trans-2-heptenal has been observed in various heated oils and has been identified as a secondary lipid oxidation product. nih.govmdpi.com
The temperature and duration of heating significantly impact the profile of volatile compounds produced. For instance, in studies on rapeseed oil heated to 160°C, trans-2-heptenal was among the volatile organic compounds formed from the degradation of linoleic acid. nih.gov The rate of formation of these secondary products was observed to be higher in oils that were already partially oxidized. nih.gov Furthermore, trans-2-heptenal itself can undergo further reactions, such as peroxidation, to form other compounds like trans,trans-2,4-heptadienal, especially during prolonged heating and frying processes. nih.gov
The type of fatty acid present in the lipid source also dictates the specific aldehydes formed. For example, oils rich in linoleic acid, like soybean and sunflower oil, tend to produce higher amounts of trans-2-heptenal upon heating compared to oils rich in oleic acid. cabidigitallibrary.orgnih.gov
| Food System/Oil | Precursor | Condition | Observation | Reference |
|---|---|---|---|---|
| Soybean Oil | Linoleic Acid | Ambient Storage | High relative content of trans-2-heptenal (2.91%) detected. | tandfonline.com |
| Rapeseed Oil | Linoleic Acid | Heating at 160°C | Early formation of trans-2-heptenal observed. | nih.gov |
| Deep-fat Frying (Soybean Oil) | Triacylglycerols | Heating/Frying | trans-2-Heptenal is formed and can be a precursor to trans,trans-2,4-heptadienal. | nih.gov |
| Tomato-based Pâté with Sunflower Oil | Linoleic Acid | Processing | Significantly higher amounts of trans-2-heptenal compared to pâté with olive oil. | cabidigitallibrary.org |
Antimicrobial Properties
trans-2-Heptenal, a volatile organic compound, has demonstrated notable antimicrobial properties, particularly against various fungal species. Its ability to inhibit fungal growth, spore germination, and the production of harmful mycotoxins has been the subject of scientific investigation.
Antifungal Activity
Research has highlighted the efficacy of trans-2-heptenal as a potent antifungal agent against several economically important fungi.
Studies have shown that trans-2-heptenal effectively inhibits the mycelial growth of various fungi. For instance, it has been identified as the most active among several (E)-2-alkenals in inhibiting the growth of Aspergillus flavus, a common contaminant of crops. nih.gov In vapor phase, a concentration of 0.0125 µL/mL of (E)-2-heptenal was sufficient to completely inhibit the growth of A. flavus. nih.gov In direct liquid contact, the inhibitory concentration was 0.2 µL/mL. nih.gov Furthermore, aldehydes, including (E)-2-heptenal, have been shown to inhibit the growth of A. flavus by up to 100%. researchgate.net
The antifungal activity of trans-2-heptenal extends to other fungal pathogens as well. For example, it has shown inhibitory effects against Geotrichum citri-aurantii, a fungus that causes sour rot in citrus fruits. mdpi.comnih.gov
| Fungus | Concentration | Effect | Source |
| Aspergillus flavus | 0.0125 µL/mL (vapor) | Complete growth inhibition | nih.gov |
| Aspergillus flavus | 0.2 µL/mL (liquid) | Complete growth inhibition | nih.gov |
| Aspergillus flavus | < 10 µL | Prevention of colonization | researchgate.net |
trans-2-Heptenal has been found to be effective in preventing the germination of fungal spores, a critical stage in the fungal life cycle. Research indicates that (E)-2-heptenal treatment can lead to irregularly deformed, collapsed, and ruptured surfaces of A. flavus spores. researchgate.net The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of (E)-2-heptenal for A. flavus spore germination were determined to be 4.0 and 6.0 µL/mL, respectively. researchgate.net
In addition to inhibiting fungal growth, trans-2-heptenal can also significantly reduce the production of mycotoxins, which are toxic secondary metabolites produced by certain fungi. Studies have demonstrated that aldehydes like (E)-2-heptenal can effectively inhibit the production of aflatoxin B1 (AFB1), a potent mycotoxin produced by A. flavus. researchgate.net In fact, (E)-2-heptenal, along with other aldehydes, was shown to eliminate AFB1 production when applied at volumes below 10 µL. researchgate.net The reduction of aflatoxin accumulation by trans-2-heptenal has also been observed in stored corn. researchgate.net
Inhibition of Spore Germination
Proposed Antimicrobial Mechanisms
The antifungal effects of trans-2-heptenal are attributed to its ability to disrupt essential cellular structures and processes within the fungal cell.
A primary mechanism of action for trans-2-heptenal is the disruption of the fungal cell's physical integrity. This includes damage to both the cell wall and the cell membrane. The fungal cell wall, composed mainly of chitin (B13524) and glucans, is crucial for maintaining cell shape and protecting against environmental stress. researchgate.netnih.gov Studies have shown that treatment with (E)-2-heptenal can destroy the cell wall integrity of A. flavus spores. researchgate.net Scanning electron microscopy has revealed that the mycelial morphology of A. flavus is significantly altered by (E)-2-heptenal, with treated mycelia appearing depressed, indicating a disruption of the cell wall structure. nih.govresearchgate.netresearchgate.net
Furthermore, trans-2-heptenal can disrupt the plasma membrane of A. flavus, leading to the leakage of intracellular electrolytes. nih.gov This disruption of the cell membrane is a common antifungal mechanism, as it compromises the cell's ability to maintain its internal environment. acs.orgresearchgate.net The compound has also been shown to reduce the ergosterol (B1671047) content in A. flavus spores, a key component of the fungal cell membrane. researchgate.net
Alteration of Membrane Components (e.g., Lipid and Ergosterol Content)
trans-2-Heptenal has been shown to disrupt the integrity of fungal cell membranes by altering their key components. In Aspergillus flavus, treatment with (E)-2-heptenal leads to a depression in the mycelial cell wall structure. researchgate.net This is a critical finding as the fungal cell wall, primarily composed of chitin and glucan, is essential for maintaining cell morphology and protecting against environmental stress. researchgate.net
A key target of trans-2-heptenal is ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Ergosterol is vital for maintaining membrane fluidity and the function of membrane-bound enzymes. Research has demonstrated that (E)-2-heptenal can inhibit the biosynthesis of ergosterol in A. flavus. researchgate.net The reduction in ergosterol content compromises the structural integrity and function of the fungal cell membrane. acs.org This disruption of the cell membrane can lead to increased permeability and leakage of intracellular components.
Impact on Mitochondrial Energy Metabolism (e.g., Acetyl-CoA, ATP, Dehydrogenase Activity)
trans-2-Heptenal significantly impacts mitochondrial function and energy metabolism in fungi. In Aspergillus flavus, exposure to (E)-2-heptenal has been found to disrupt mitochondrial energy metabolism. researchgate.net This disruption is characterized by a decrease in the levels of both acetyl-CoA and adenosine (B11128) triphosphate (ATP). researchgate.net Acetyl-CoA is a crucial molecule in cellular metabolism, linking glycolysis to the citric acid cycle, while ATP is the primary energy currency of the cell.
Furthermore, studies have shown that treatment with trans-2-hexenal, a closely related compound, dramatically inhibits the activity of mitochondrial dehydrogenases in A. flavus spores. researchgate.net Dehydrogenases are critical enzymes in the electron transport chain, and their inhibition directly impairs the cell's ability to produce ATP. The disruption of these fundamental processes ultimately leads to a state of energy depletion within the fungal cell, contributing to the compound's antifungal effects. physiology.org
Suppression of Quorum Sensing
trans-2-Heptenal has demonstrated the ability to interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate gene expression in response to population density. This regulation is crucial for various bacterial behaviors, including biofilm formation and the production of virulence factors. medchemexpress.com
Research indicates that certain aliphatic aldehydes, including trans-2-heptenal, exhibit inhibitory activity against bacterial bioluminescence, a commonly used reporter for QS activity. sci-hub.se Specifically, trans-2-heptenal showed intermediary inhibitory activity. sci-hub.se By disrupting these signaling pathways, trans-2-heptenal can potentially attenuate bacterial virulence, making it a target for anti-infective strategies that aim to modulate bacterial behavior rather than directly killing the bacteria. sci-hub.se This approach may exert less selective pressure for the development of resistance. sci-hub.se
Modulation of Bacterial Metabolism
trans-2-Heptenal can modulate various aspects of bacterial metabolism. Assemblies of polymyxin (B74138) B and (E)-2-heptenal have been shown to increase bacterial metabolism. researchgate.net In sauerkraut fermentation, trans-2-heptenal has been identified as one of the characteristic volatile components, indicating its involvement in the metabolic processes of the microorganisms present. nih.gov The compound's ability to interact with and alter metabolic pathways is a key aspect of its biological activity.
Potential Reduction of Bacterial Drug Resistance
There is evidence to suggest that trans-2-heptenal may play a role in reducing bacterial drug resistance. When combined with polymyxin B, (E)-2-heptenal forms assemblies that demonstrate a potential to reverse drug resistance in clinically isolated drug-resistant strains of Gram-negative bacteria. researchgate.net This approach is significant as it could potentially restore the efficacy of existing antibiotics. The mechanism is thought to involve enhanced binding to the bacterial outer membrane and increased membrane permeability, which may facilitate the entry of antibiotics or disrupt cellular processes that confer resistance. researchgate.net
Gene Expression Modulation (e.g., FKS1, ERG1, ERG7, and ERG11)
trans-2-Heptenal has been observed to modulate the expression of specific genes in fungi, particularly those involved in cell wall and membrane biosynthesis. In studies involving the related compound trans-2-hexenal, treatment led to decreased expression levels of several important genes, including FKS1, ERG1, ERG7, and ERG11. researchgate.netresearchgate.net
These genes are critical for fungal viability:
FKS1 is involved in the synthesis of β-(1,3)-glucan, a major component of the fungal cell wall.
ERG1 , ERG7 , and ERG11 are all key enzymes in the ergosterol biosynthesis pathway.
By downregulating the expression of these genes, trans-2-heptenal and similar compounds can effectively disrupt both cell wall integrity and cell membrane formation, leading to their antifungal effects.
Molecular Docking Studies of Protein Interactions
Molecular docking studies have provided insights into the interactions between trans-2-heptenal and various proteins at a molecular level. These computational simulations help to predict the binding affinity and orientation of a ligand (in this case, trans-2-heptenal) to a target protein.
Research has shown that the presence of a double bond in the structure of trans-2-heptenal increases its molecular rigidity, which can enhance its binding to proteins. acs.org For instance, the change from a spherical to a linear shape from cis-4-heptenal (B146815) to trans-2-heptenal significantly increased protein binding. acs.org Molecular docking has also been used to investigate the interactions between trans-2-heptenal and chemosensory proteins in insects, suggesting a role in olfaction. nih.gov Furthermore, studies have explored the binding of trans-2-heptenal to food proteins, which has implications for flavor stability and potential allergenicity. sigmaaldrich.com These studies confirm that trans-2-heptenal can bind to proteins primarily through hydrophobic interactions and hydrogen bonds. researchgate.net
Data Tables
Table 1: Impact of trans-2-Alkenals on Fungal Growth and Mycotoxin Production
| Compound | Effect on Fungal Growth | Effect on Patulin Production | Reference |
| (E)-2-Heptenal | Inhibitory | Stimulatory for aflatoxin in some conditions | tandfonline.com |
| (E)-2-Octenal | Inhibitory | Stimulatory for aflatoxin in some conditions | tandfonline.com |
| (E)-2-Nonenal | Inhibitory | Stimulatory for aflatoxin in some conditions | tandfonline.com |
Table 2: Genes Modulated by trans-2-Hexenal (a related compound)
| Gene | Function | Effect of Treatment | Reference |
| FKS1 | β-(1,3)-glucan synthesis (cell wall) | Decreased expression | researchgate.netresearchgate.net |
| ERG1 | Ergosterol biosynthesis (cell membrane) | Decreased expression | researchgate.netresearchgate.net |
| ERG7 | Ergosterol biosynthesis (cell membrane) | Decreased expression | researchgate.netresearchgate.net |
| ERG11 | Ergosterol biosynthesis (cell membrane) | Decreased expression | researchgate.netresearchgate.net |
Role in Plant Physiology and Defense Responses
Trans-2-Heptenal is a key player in how plants grow, develop, and defend themselves against a variety of threats.
Green Leaf Volatiles (GLVs) are a group of volatile organic compounds, including trans-2-Heptenal , that are released by plants, especially when they are damaged. researchgate.netacs.orgresearchgate.net These compounds act as signaling molecules both within the plant and between different plants. nih.gov The release of GLVs is a rapid response to wounding, such as from herbivore feeding, and is a crucial part of the plant's defense system. acs.orgusp.br
The composition of these volatile blends can change over time after an attack. Initially, the blend is dominated by GLVs like (E)-2-hexenal, but other compounds such as mono- and sesquiterpenes appear later. cabidigitallibrary.org This complex signaling system allows plants to communicate distress and prepare for potential threats.
Research indicates that trans-2-Heptenal is involved in regulating various aspects of plant growth and development. researchgate.net For instance, studies on tomato plants have shown that certain volatile compounds, including trans-2-Heptenal , are found in higher concentrations in ripe and over-ripe fruits and are positively correlated with sweetness and ripe flavor ratings. dergipark.org.tr This suggests a role for trans-2-Heptenal in the ripening process. Furthermore, hormones like gibberellin, which regulate growth and developmental events from seed germination to senescence, have been found alongside trans-2-Heptenal in tomatoes. dergipark.org.tr
Trans-2-Heptenal is a potent inducer of plant defense mechanisms against a range of biotic stressors, including pathogens and herbivores. researchgate.net When a plant is attacked, it releases a blend of volatiles, including trans-2-Heptenal , which can deter herbivores or attract their natural enemies. usp.br
For example, in sweet potatoes, the emission of certain volatiles, including (E)-2-heptenal, is suppressed by the aphid Myzus persicae, a colonizing herbivore. cabidigitallibrary.org This suggests that the plant's volatile profile, which includes trans-2-Heptenal , is a key factor in its defense against specific pests.
One of the key ways trans-2-Heptenal contributes to plant defense is through a process called "priming." Priming prepares the plant to respond more quickly and strongly to future attacks. Treatment of citrus plants with hexanoic acid, a related compound, leads to the enhanced production of volatiles like E-2-heptenal, which are intermediates of the alpha-linolenic acid pathway. nih.govppjonline.org
This priming effect activates specific defense pathways. For instance, hexanoic acid treatment alone activates the linoleic pathway and diterpenoid synthesis. nih.govppjonline.org However, when these primed plants are subsequently challenged by a pathogen, a much broader and stronger defense response is triggered, activating multiple defense pathways. nih.govppjonline.org This demonstrates the significant role of compounds like trans-2-Heptenal in preparing a plant's defenses.
As a volatile compound, trans-2-Heptenal can travel through the air to neighboring plants, acting as a messenger to transmit defense signals. chinbullbotany.com This plant-to-plant communication allows undamaged plants to perceive a threat in their vicinity and activate their own defense mechanisms before being attacked themselves. researchgate.net This airborne signaling is a critical component of community-level plant defense.
The table below summarizes the key findings on the role of trans-2-Heptenal in plant defense.
| Defense Mechanism | Organism | Effect of trans-2-Heptenal | Reference |
| Induction of Defense Pathways | Citrus | Enhanced production as an intermediate of the alpha-linolenic pathway following hexanoic acid treatment. | nih.govppjonline.org |
| Priming of Defense | Citrus | Primes the linoleic and diterpenoid synthesis pathways for a stronger response to pathogens. | nih.govppjonline.org |
| Anti-herbivore Defense | Sweet Potato | Emission suppressed by the aphid Myzus persicae, indicating its role in pest defense. | cabidigitallibrary.org |
| Inter-plant Signaling | General | Acts as an airborne signal to warn neighboring plants of threats. | researchgate.netchinbullbotany.com |
Induction of Plant Defense Mechanisms against Biotic Stressors (e.g., Pathogens, Herbivores)
Priming Effects on Defense Pathways (e.g., Linoleic Pathway, Diterpenoid Synthesis)
Interactions with Proteins and Other Biomolecules
Trans-2-Heptenal can interact with various biomolecules, including proteins. Studies have shown that aldehydes, such as trans-2-Heptenal , can form covalent bonds with the lysine (B10760008) and histidine residues of proteins. researchgate.net This interaction can occur through reactions like the formation of Schiff bases or Michael additions. researchgate.net
In the context of food science, the interaction between trans-2-Heptenal and proteins, such as those found in peanuts or milk, has been investigated. researchgate.netsigmaaldrich.com For instance, research on the reaction of trans-2-Heptenal with peanut proteins provides insights into the stability of flavor compounds and potential implications for food allergenicity. sigmaaldrich.com Similarly, the interaction of trans-2-Heptenal with whey proteins and sodium caseinate has been shown to cause a decrease in the fluorescence of tryptophan residues, indicating a binding interaction. researchgate.net
Furthermore, during the metal-catalyzed oxidation of polyunsaturated fatty acids, the formation of various aldehydes, including trans-2-Heptenal , is observed. nih.gov The presence of protein during this process can influence the levels of these aldehydes, suggesting that the lipid hydroperoxides or lipid radicals formed may react with the proteins. nih.gov In fish muscle, lipid oxidation products, which include aldehydes, can bind to myofibrillar proteins. mdpi.com
Reaction with Food Proteins (e.g., Peanut Proteins)
Trans-2-Heptenal readily reacts with proteins, particularly the nucleophilic side chains of amino acids. This reactivity is of significant interest in food science, as it can alter the nutritional and allergenic properties of food proteins.
The ε-amino group of lysine residues in proteins is a primary target for trans-2-heptenal. The reaction can proceed through a Michael addition, which is considered a likely pathway for the formation of adducts between lysine and (E)-2-alkenals. mdpi.com Studies using model systems with N(α)-benzoylglycyl-l-lysine have demonstrated a significant decrease in the lysine derivative when incubated with trans-2-heptenal, indicating a direct reaction. nih.govacs.org This modification of lysine can lead to a loss of its bioavailability and can also contribute to the browning of foods. researchgate.net
The interaction between trans-2-heptenal and peanut proteins has been a subject of specific investigation. Research has shown that heating a native peanut protein extract with trans-2-heptenal leads to the modification of lysine residues. nih.govebi.ac.uk
A notable outcome of the reaction between trans-2-heptenal and lysine is the formation of stable pyridinium (B92312) derivatives. When N(α)-acetyl-l-lysine is incubated with trans-2-heptenal, two major isomeric pyridinium derivatives are formed: (Z)- and (E)-1-(5-amino-5-carboxypentyl)-4-butyl-3-(pent-1-en-1-yl)pyridin-1-ium, also known as cis- and trans-BPP-lysine. nih.govacs.orgebi.ac.uk These derivatives have been quantified in heated peanut protein extracts, and at food-relevant concentrations of trans-2-heptenal, their formation can account for up to 80% of the total lysine modification. nih.govacs.orgebi.ac.uk This makes cis- and trans-BPP-lysine valuable markers for assessing protein modification by trans-2-heptenal. nih.govacs.org
Table 1: Products of trans-2-Heptenal Reaction with Lysine
| Reactant | Key Product(s) | Significance |
|---|---|---|
| trans-2-Heptenal and Lysine | Michael Adducts | Primary mechanism of lysine modification. mdpi.com |
Formation of Amino Acid Side Chain Adducts (e.g., Lysine Modification)
Aldehyde-Induced Xanthine (B1682287) Oxidase Activity in Biological Systems
Trans-2-Heptenal, along with other aldehydes, has been shown to induce the activity of xanthine oxidase, an enzyme that generates reactive oxygen species. acs.orgacs.org In a raw milk model system, the addition of trans-2-heptenal initiated radical reactions. acs.org The proposed mechanism involves the oxidation of the aldehyde by xanthine oxidase, leading to the formation of superoxide (B77818) radicals. acs.orgacs.org This aldehyde-induced activity of xanthine oxidase can contribute to oxidative events in biological systems. acs.org
Reaction with Deoxyribonucleic Acid (DNA) (e.g., Adduct Formation, Strand Breaks)
Trans-2-alkenals, including trans-2-heptenal, are known to react with DNA, leading to the formation of adducts and potentially causing DNA strand breaks. While direct studies on trans-2-heptenal are limited, research on structurally similar compounds provides insight into its potential genotoxicity. For instance, other 2-alkenals have been shown to form 1,N2-cyclic deoxyguanosine adducts. femaflavor.org The formation of DNA adducts by α,β-unsaturated aldehydes is a concern due to their potential role in carcinogenesis. researchgate.net High concentrations of these aldehydes can deplete intracellular glutathione (B108866), leading to oxidative stress and the formation of DNA adducts. industrialchemicals.gov.au
Studies on related compounds like 2,4-heptadienal have shown the formation of 1,N2-ethenoguanine adducts in the presence of peroxides. nih.gov Furthermore, research on a range of α-alkyl substituted acrolein congeners, including trans-2-heptenal, has indicated that these compounds can induce DNA strand breaks. nih.gov
Impact on Glutathione Levels and Oxidative Stress Induction
Exposure to high concentrations of α,β-unsaturated aldehydes like trans-2-heptenal can lead to the depletion of intracellular glutathione (GSH). industrialchemicals.gov.au Glutathione is a critical antioxidant that protects cells from damage by reactive oxygen species and other electrophilic compounds. The depletion of GSH can result in oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the ability of the body to detoxify these reactive intermediates. industrialchemicals.gov.au This oxidative stress can, in turn, lead to cellular damage, including the formation of protein and DNA adducts. industrialchemicals.gov.au
In plant systems, enhanced levels of GSH have been shown to increase the detoxification capacity of reactive carbonyl species, including (E)-2-heptenal, thereby mitigating oxidative stress. cas.cn
Role as Chemical Messengers
Volatile organic compounds, including aldehydes like trans-2-heptenal, can act as chemical messengers in various biological systems. researchgate.net In the green microalga Lobosphaera incisa, trans-2-heptenal is a major component of the volatile organic compounds released, particularly under nitrogen-starvation conditions. frontiersin.org It is suggested that these volatile compounds may play a role in the alga's defense responses and act as chemical information messengers. researchgate.net Trans-2-Heptenal is also a known component of the scent-gland secretion of the rice stink bug, Oebalus pugnax, where it likely serves as a chemical signal. chemicalbook.comebi.ac.uk In damaged plants, the release of compounds like trans-2-hexenal, a related aldehyde, is known to induce self-defense mechanisms. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| trans-2-Heptenal |
| Lysine |
| N(α)-benzoylglycyl-l-lysine |
| N(α)-acetyl-l-lysine |
| (Z)-1-(5-amino-5-carboxypentyl)-4-butyl-3-(pent-1-en-1-yl)pyridin-1-ium (cis-BPP-lysine) |
| (E)-1-(5-amino-5-carboxypentyl)-4-butyl-3-(pent-1-en-1-yl)pyridin-1-ium (trans-BPP-lysine) |
| Xanthine oxidase |
| Superoxide |
| Deoxyribonucleic Acid (DNA) |
| Deoxyguanosine |
| 1,N2-propanodeoxyguanosine |
| 2,4-heptadienal |
| 1,N2-ethenoguanine |
| Glutathione (GSH) |
Biological Activities and Interactions of Trans 2 Heptenal
Reactive Oxygen Species (ROS) Scavenging Properties
trans-2-Heptenal (B126707), an α,β-unsaturated aldehyde, is implicated in processes related to oxidative stress. While it is often formed as a secondary product of lipid peroxidation, its own interactions with reactive oxygen species (ROS) are a subject of scientific inquiry. cabidigitallibrary.orgconicet.gov.ar Uremic toxins like 2-Heptenal can stimulate the production of reactive oxygen species. nih.gov This appears to be mediated by the direct binding or inhibition of the enzyme NADPH oxidase by uremic toxins. nih.gov
In a study on walnut oil preservation, trans-2-heptenal was identified as a volatile compound related to lipid oxidation. conicet.gov.ar The antioxidant capacity of polyphenol extracts from walnut oil-cake was assessed using DPPH and ABTS assays, demonstrating the potential for other compounds to counteract the oxidative processes that produce aldehydes like trans-2-heptenal. conicet.gov.ar Similarly, research on tomato sofrito highlighted the presence of trans-2-heptenal and evaluated the total antioxidant capacity of different preparations. nih.gov
The following table summarizes findings from studies where the antioxidant activity of substances containing trans-2-heptenal was measured. It is important to note that these values reflect the activity of the entire extract or oil, not of trans-2-heptenal in isolation.
| Sample Containing trans-2-Heptenal | Assay | Key Findings |
| Oleaster Oil | DPPH Radical Scavenging | Exhibited concentration-dependent scavenging activity. At 2 mg/mL, the scavenging activity was 63.92%. The EC50 value was determined to be 1.37 mg/mL. mdpi.com |
| Volatiles from Neb Jmel Olive Cultivar | DPPH and ABTS Radical Scavenging | The volatile fraction demonstrated antioxidant activity. oup.com |
| Walnut Oil-Cake Polyphenol Extracts | DPPH and ABTS Radical Scavenging | Polyphenolic fractions showed significant antioxidant activity, with IC50 values of 2.57 for the proanthocyanidin-rich extract (PAE) and 2.13 for the phenolic-rich (PH) fraction in the DPPH assay. conicet.gov.ar |
| Thymus capitatus Essential Oil (Bizerte) | DPPH Radical Scavenging | Showed higher scavenging ability with an IC50 of 62 mg/ml compared to oil from another region. cabidigitallibrary.org |
| Thymus capitatus Essential Oil (Sousse) | DPPH Radical Scavenging | Demonstrated an IC50 of 74 mg/ml. cabidigitallibrary.org |
Reactive carbonyl species (RCS), including α,β-unsaturated aldehydes like trans-2-heptenal, are recognized as mediators of ROS signals. mdpi.com They are formed from lipid peroxides and can covalently modify proteins, thus transmitting the ROS stimulus to target proteins. mdpi.com This dual role, being a product of oxidative stress while also potentially participating in signaling pathways, highlights the complex biological activities of trans-2-heptenal.
Environmental Fate and Atmospheric Chemistry of Trans 2 Heptenal
Gas-Phase Degradation Pathways
The primary atmospheric loss processes for trans-2-heptenal (B126707) in the gas phase are its reactions with ozone (O₃) and hydroxyl radicals (OH). acs.org These reactions initiate a cascade of chemical transformations that influence air quality and the formation of secondary atmospheric pollutants.
Reaction with Ozone (O₃)
The reaction of trans-2-heptenal with ozone is a significant degradation pathway, particularly in regions with elevated ozone concentrations. This reaction proceeds through the ozonolysis of the carbon-carbon double bond.
The rate coefficient for the gas-phase reaction of ozone with trans-2-heptenal has been determined experimentally. At 298 K and approximately 990 mbar of pressure in air, the rate coefficient (kO₃) was measured using in situ FTIR spectroscopy. The determined value provides a measure of the reaction speed under atmospheric conditions. A study reported the rate coefficient for trans-2-heptenal to be (2.47 ± 0.73) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. researchgate.net
Table 1: Rate Coefficient for the Reaction of trans-2-Heptenal with Ozone at 298 K
| Compound | Rate Coefficient (kO₃) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| trans-2-Heptenal | (2.47 ± 0.73) x 10⁻¹⁸ |
Data from Gaona Colmán et al. (2015). researchgate.net
The ozonolysis of trans-2-heptenal is initiated by the electrophilic addition of an ozone molecule to the C=C double bond. mdpi.combyjus.com This process leads to the formation of a highly unstable five-membered ring intermediate known as a primary ozonide or molozonide. mdpi.comnih.gov This primary ozonide possesses significant excess energy from the initial exothermic reaction and rapidly decomposes. mdpi.comnih.gov The decomposition occurs via the cleavage of the weak oxygen-oxygen bond and the carbon-carbon bond of the original double bond. nih.gov This concerted rupture results in the formation of two sets of products: a carbonyl compound and a carbonyl oxide, the latter being a Criegee intermediate. mdpi.comnih.gov
The decomposition of the primary ozonide from trans-2-heptenal can proceed via two distinct pathways, leading to two different pairs of a carbonyl and a Criegee intermediate (CI). mdpi.comnih.gov
Pathway A: Cleavage leads to the formation of pentanal and the simplest Criegee intermediate containing an aldehyde group, glyoxal (B1671930) oxide (OCHCHO).
Pathway B: Cleavage leads to the formation of glyoxal and a Criegee intermediate with a butyl chain, CH₃(CH₂)₃CHOO .
These initially formed Criegee intermediates are highly reactive and can undergo several subsequent reactions. mdpi.comresearchgate.net They can be collisionally stabilized, isomerize to form more stable species like hydroperoxides, or decompose further to yield products such as OH radicals. mdpi.com The specific evolution of the Criegee intermediates formed from trans-2-heptenal will influence the final product distribution of the ozonolysis reaction.
Experimental studies on the ozonolysis of trans-2-heptenal, conducted in the absence of an OH radical scavenger, have identified and quantified the primary carbonyl products. The molar yields of glyoxal and pentanal were determined to be (49 ± 4)% and (34 ± 3)%, respectively. researchgate.net This distribution indicates that both decomposition pathways of the primary ozonide occur, with a slight preference for the channel producing glyoxal. researchgate.net
The presence of the aldehyde functional group in α,β-unsaturated aldehydes like trans-2-heptenal influences the fragmentation of the primary ozonide. mdpi.com Studies on a series of trans-2-alkenals show a general preference for the formation of the bicarbonyl compound (glyoxal) over the longer-chain mono-aldehyde. mdpi.com For instance, in the ozonolysis of trans-2-hexenal (B146799), the reported yields for glyoxal and butanal were (48 ± 10)% and (33 ± 7)% without an OH scavenger. mdpi.com Similarly, for trans-2-pentenal, the yields of glyoxal and propanal were (38 ± 8)% and (26 ± 5)% without a scavenger. mdpi.com This trend suggests that the electron-withdrawing nature of the adjacent aldehyde group may affect the stability of the transition states during the primary ozonide decomposition.
Table 2: Primary Carbonyl Product Yields from the Ozonolysis of trans-2-Alkenals (without OH scavenger)
| Compound | Primary Product 1 | Yield (%) | Primary Product 2 | Yield (%) |
|---|---|---|---|---|
| trans-2-Pentenal | Glyoxal | 38 ± 8 | Propanal | 26 ± 5 |
| trans-2-Hexenal | Glyoxal | 48 ± 10 | Butanal | 33 ± 7 |
| trans-2-Heptenal | Glyoxal | 49 ± 4 | Pentanal | 34 ± 3 |
Data from Grira et al. (2022) and Gaona Colmán et al. (2017). mdpi.comresearchgate.net
Criegee Intermediates (CI) Formation and Evolution
Reaction with Hydroxyl Radicals (OH)
During the daytime, the reaction with the hydroxyl radical (OH) is a dominant atmospheric degradation pathway for many VOCs, including unsaturated aldehydes. acs.org For trans-2-alkenals, the OH radical can either add to the C=C double bond or abstract a hydrogen atom, primarily from the aldehydic group. acs.org
Kinetic studies have measured the rate coefficient for the reaction of OH radicals with trans-2-heptenal over a range of temperatures. The reaction shows a slight negative temperature dependence, meaning the reaction rate increases as the temperature decreases. At a reference temperature of 297 K, the rate coefficient was determined to be (4.4 ± 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. rsc.org The temperature dependence of this reaction is described by the Arrhenius expression: k(T) = (9.7 ± 1.5) × 10⁻¹² exp[(450 ± 20)/T]. rsc.org This rapid reaction rate indicates that the atmospheric lifetime of trans-2-heptenal with respect to OH radicals is relatively short.
Table 3: Rate Coefficient for the Reaction of trans-2-Heptenal with OH Radicals
| Temperature (K) | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression k(T) (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| 297 | (4.4 ± 0.7) x 10⁻¹¹ | (9.7 ± 1.5) × 10⁻¹² exp[(450 ± 20)/T] |
Data from Davis et al. (2007). rsc.org
Kinetics and Rate Coefficients
Reaction with Nitrate (B79036) Radicals (NO₃)
The reaction with the nitrate radical (NO₃) is a primary removal mechanism for many unsaturated organic compounds, especially during nighttime. copernicus.org
The gas-phase reaction of NO₃ radicals with trans-2-Heptenal has been studied to understand its atmospheric fate. In one study using a relative rate technique, the rate coefficient for the reaction of NO₃ with trans-2-Heptenal was determined. acs.org Another investigation using an absolute rate method at 294 ± 3 K and atmospheric pressure reported a rate constant of (5.3 ± 1.6) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ for trans-2-Heptenal. nih.govacs.orgebi.ac.uk This study also found that the primary reaction mechanism involves the abstraction of the aldehydic hydrogen, leading to the formation of unsaturated peroxynitrate-type compounds. nih.govacs.orgebi.ac.uk Theoretical studies using density functional theory support the experimental finding that the dominant reaction pathway is the abstraction of the aldehydic hydrogen. nih.gov
Table 1: Rate Coefficients for the Reaction of trans-2-Heptenal with NO₃ Radicals
| Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure | Method | Reference |
| (2.31 ± 0.036) x 10⁻¹⁴ | Room Temperature | Atmospheric | Relative Rate | acs.org |
| (5.3 ± 1.6) x 10⁻¹⁵ | 294 ± 3 | Atmospheric | Absolute Rate | nih.govacs.orgebi.ac.uk |
Research on a series of trans-2-alkenals, including trans-2-hexenal, trans-2-Heptenal, and trans-2-octenal (B1212229), has shown that the length of the carbon chain does not significantly impact the rate constant for the reaction with NO₃ radicals. nih.govacs.orgebi.ac.uk The rate constants for trans-2-hexenal, trans-2-Heptenal, and trans-2-octenal were found to be very similar. nih.govacs.orgebi.ac.uk This finding is corroborated by theoretical studies which also concluded that the alkyl chain length has little to no influence on the NO₃ reaction rate coefficients for trans-2-alkenals ranging from acrolein (C3) to trans-2-octenal (C8). nih.gov The reaction with NO₃ radicals generally proceeds via electrophilic addition to the double bond or through hydrogen abstraction, with the latter being more favorable for aldehydic species due to the weaker C-H bond of the carbonyl group. copernicus.org
Kinetics and Rate Coefficients
Reaction with Chlorine Atoms (Cl)
In marine and coastal areas, reactions with chlorine atoms can be an important atmospheric sink for volatile organic compounds. researchgate.net
The kinetics of the gas-phase reaction of trans-2-Heptenal with chlorine atoms have been investigated using a relative method at room temperature and atmospheric pressure. researchgate.netcopernicus.org One study reported a weighted average rate constant of (2.40 ± 0.29) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netcopernicus.org This value was determined relative to reference compounds such as ethane, propene, and 1-butene. researchgate.netcopernicus.org Another study on the related compound trans-2-hexenal found a rate constant of (1.92 ± 0.22) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, and more recent work on trans-2-hexenal reported a higher value of (3.17 ± 0.72) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.govacs.org These studies highlight that the reaction of trans-2-alkenals with chlorine atoms is a rapid process.
Table 2: Rate Coefficients for the Reaction of trans-2-Alkenals with Cl Atoms
| Compound | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature | Pressure | Method | Reference |
| trans-2-Pentenal | (1.31 ± 0.19) x 10⁻¹⁰ | Room Temperature | Atmospheric | Relative | researchgate.netcopernicus.org |
| trans-2-Hexenal | (1.92 ± 0.22) x 10⁻¹⁰ | Room Temperature | Atmospheric | Relative | researchgate.netcopernicus.org |
| trans-2-Hexenal | (3.17 ± 0.72) x 10⁻¹⁰ | Room Temperature | Atmospheric | Relative | researchgate.netnih.govacs.org |
| trans-2-Heptenal | (2.40 ± 0.29) x 10⁻¹⁰ | Room Temperature | Atmospheric | Relative | researchgate.netcopernicus.org |
Atmospheric Lifetime Implications
The atmospheric lifetime of trans-2-heptenal is primarily dictated by its reactions with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃). The rate of these reactions determines how long the compound persists in the atmosphere and, consequently, its potential to be transported over long distances.
The reaction with OH radicals is the dominant chemical loss process for most aliphatic aldehydes during the daytime. researchgate.net However, for trans-2-heptenal, the nighttime reaction with NO₃ radicals is also a significant and, in some cases, more rapid removal pathway. researchgate.netresearchgate.net The reaction with ozone is generally a slower degradation process compared to the radical-initiated reactions but can become important during episodes of high ozone concentration. rsc.org
Several studies have experimentally determined the rate constants for these reactions at room temperature, which are essential for calculating the atmospheric lifetime. The lifetime (τ) of trans-2-heptenal with respect to each oxidant can be estimated using the determined rate constants and typical atmospheric concentrations of the oxidants.
Interactive Table: Click on the headers to sort the data.
| Oxidant | Typical Atmospheric Concentration (molecules cm⁻³) | Rate Constant (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime (τ) | Reference |
|---|---|---|---|---|
| OH Radical | 2 x 10⁶ | 2.45 x 10⁻¹¹ | ~5.7 hours | researchgate.net |
| NO₃ Radical | 5 x 10⁸ | 9.59 x 10⁻¹⁴ | ~35 minutes | researchgate.net |
| Ozone (O₃) | 7 x 10¹¹ | 2.47 x 10⁻¹⁸ | ~6.7 days | rsc.org |
These calculations demonstrate that the reaction with the nitrate radical is a highly effective sink for trans-2-heptenal at night, leading to a lifetime of just over half an hour. researchgate.net During the day, the reaction with the OH radical is the primary degradation pathway, with a lifetime of several hours. researchgate.net The reaction with ozone is a much slower process, indicating it is a minor sink for trans-2-heptenal under typical tropospheric conditions. rsc.org
Formation of Secondary Organic Aerosols (SOA)
The atmospheric oxidation of trans-2-heptenal leads to the formation of lower volatility products that can partition into the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). SOA are a significant component of atmospheric particulate matter (PM₂.₅), which has well-documented impacts on climate and human health.
The ozonolysis of trans-2-heptenal has been identified as a source of SOA. researchgate.net Experimental studies have investigated the products of this reaction to understand the mechanisms leading to aerosol formation. The primary gaseous products from the ozonolysis of (E)-2-heptenal have been identified and quantified, providing insight into the fragmentation of the initial molecule. researchgate.net
Interactive Table: Click on the headers to sort the data.
| Oxidation Process | Primary Gaseous Products | Molar Yield (%) | SOA Yield | Reference |
|---|---|---|---|---|
| Ozonolysis | Glyoxal | 49 ± 4 | ~1.5% (mass yield) | researchgate.net |
| Ozonolysis | Pentanal | 34 ± 3 | ||
| Photooxidation | Contributes ~31% to SOA from heated canola oil emissions (combined with octenal) | Not explicitly quantified for the pure compound | copernicus.org |
Studies on the ozonolysis of a series of long-chain unsaturated aldehydes, including trans-2-heptenal, have proposed a general mechanism based on the observed products. researchgate.net The formation of products like glyoxal and pentanal results from the decomposition of the unstable primary ozonide formed upon the initial reaction of ozone with the carbon-carbon double bond. researchgate.netmdpi.com Research has also shown that even C₅ unsaturated aldehydes can produce SOA through ozonolysis, and it is a process that can be a source of SOA in the atmosphere for 2-alkenals. researchgate.netmdpi.com One study noted an SOA mass yield of about 1.5% from the ozonolysis of trans-2-heptenal. researchgate.net
Furthermore, photooxidation of trans-2-heptenal, particularly in complex mixtures such as cooking oil emissions, contributes to SOA formation. In studies of heated canola oil emissions, alkenals including heptenal and octenal were responsible for approximately 31% of the formed SOA. copernicus.org
Contribution to Atmospheric Pollutants (e.g., Free Radicals, Secondary Pollutants)
Beyond its role as a precursor to SOA, the atmospheric degradation of trans-2-heptenal contributes to the formation of other atmospheric pollutants, including free radicals and secondary gaseous pollutants. These products can influence the oxidative capacity of the atmosphere and contribute to photochemical smog.
The ozonolysis of alkenes is a known source of OH radicals. conicet.gov.ar The reaction of trans-2-heptenal with ozone proceeds through the formation of an unstable primary ozonide, which decomposes into Criegee intermediates and primary carbonyl compounds. mdpi.com These Criegee intermediates can further decompose or react to produce secondary pollutants and free radicals. The primary gaseous products of ozonolysis, glyoxal and pentanal, are themselves important secondary pollutants. researchgate.net
The reaction of other unsaturated aldehydes, like trans-2-hexenal, with chlorine atoms has been shown to produce free radicals such as the hydroperoxyl radical (HO₂) and a variety of secondary pollutants including hydrochloric acid (HCl), carbon monoxide (CO), butanal, and formic acid. acs.orgnih.gov It is expected that the reaction of trans-2-heptenal with chlorine atoms, particularly in coastal or industrial areas, would lead to a similar range of secondary pollutants and contribute to local air pollution. nih.gov The reaction with nitrate radicals also leads to the formation of nitrogen-containing products, such as unsaturated peroxynitrate-type compounds, which can act as temporary reservoirs for nitrogen oxides in the atmosphere. doi.org
Analytical Methodologies for Trans 2 Heptenal Research
Spectroscopic Techniques
Spectroscopic methods are instrumental in the study of trans-2-Heptenal (B126707), providing insights into its structure, quantification, and interactions.
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying and quantifying products from reactions involving trans-2-Heptenal. In studies of the atmospheric degradation of trans-2-alkenals, including trans-2-Heptenal, initiated by ozone, in situ FTIR spectroscopy is used to monitor both the reactants and the products. researchgate.netrsc.org The concentrations of reactants are monitored at specific infrared frequencies; for instance, trans-2-Heptenal is monitored in the range of 3077-2657 cm⁻¹. rsc.org
In ozonolysis studies, FTIR is used alongside other techniques to identify and quantify the resulting products. mdpi.com For example, in the ozonolysis of trans-2-Heptenal, the primary products identified were glyoxal (B1671930) and pentanal. researchgate.netmdpi.com The molar yields of these products were determined to be (49 ± 4)% for glyoxal and (34 ± 3)% for pentanal. researchgate.net The identification and quantification of these products are often achieved by comparing the recorded IR spectra with reference spectra from databases. mdpi.comacs.org
FTIR has also been employed to study the gas-phase reactions of similar compounds, such as trans-2-hexenal (B146799) with chlorine atoms, where it helped identify primary products like HCl, CO, and butanal, and a secondary product, formic acid. acs.orgnih.gov The concentration of the reactant, like trans-2-hexenal, can be determined using a reference IR spectrum. acs.orgnih.gov
| Analyte/Reaction | Analytical Focus | Key Findings/Spectral Regions | Citation |
|---|---|---|---|
| Ozonolysis of trans-2-Heptenal | Product Identification and Quantification | Primary products: glyoxal and pentanal. Molar yields: glyoxal (49 ± 4)%, pentanal (34 ± 3)%. | researchgate.netmdpi.com |
| trans-2-Heptenal Reactant Monitoring | Concentration Monitoring | Monitored at infrared frequencies between 3077-2657 cm⁻¹. | rsc.org |
| Gas-phase reaction of trans-2-hexenal with Cl atoms | Product Identification | Primary products: HCl, CO, butanal. Secondary product: formic acid. | acs.orgnih.gov |
Electron Spin Resonance (ESR) spectroscopy is a specialized technique used to detect and identify radical species, making it suitable for studying the pro-oxidative activity of enzymes like xanthine (B1682287) oxidase induced by aldehydes. acs.orgacs.org In studies involving raw milk, spin-trap ESR spectroscopy has been utilized to investigate the radical reactions initiated by the addition of various aldehydes, including trans-2-Heptenal. acs.orgacs.orgresearchgate.net
Research has shown that aldehydes such as acetaldehyde, propanal, hexanal (B45976), trans-2-hexenal, trans-2-Heptenal, and trans-2-nonenal can act as substrates for xanthine oxidase. acs.orgsigmaaldrich.com The addition of these aldehydes to milk was found to initiate radical reactions. acs.orgacs.orgresearchgate.net The initial proposed reaction is the formation of superoxide (B77818) through the aldehyde-induced activity of xanthine oxidase. acs.orgacs.org This was supported by the observation that all tested aldehydes triggered superoxide formation in a UHT milk model system with added xanthine oxidase. acs.orgacs.org The ESR spectra recorded after the addition of aldehydes to milk showed an initial increase in the ascorbyl radical concentration, followed by a decay as ascorbate (B8700270) was depleted. acs.org This provides evidence for the formation of superoxide in the system. acs.org
| System Studied | Aldehydes Investigated | Key Findings | Citation |
|---|---|---|---|
| Accelerated raw milk system | Acetaldehyde, propanal, hexanal, trans-2-hexenal, trans-2-Heptenal, trans-2-nonenal, 3-methyl-2-butenal | All tested aldehydes initiated radical reactions. Aldehydes act as substrates for xanthine oxidase, leading to superoxide formation. | acs.orgacs.orgresearchgate.net |
| UHT milk model with added xanthine oxidase | Acetaldehyde, propanal, hexanal, trans-2-hexenal, trans-2-Heptenal, trans-2-nonenal, 3-methyl-2-butenal | Confirmed that all tested aldehydes trigger superoxide formation. | acs.orgacs.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Product Identification and Quantification
Chromatographic Techniques
Chromatographic methods are essential for separating, identifying, and quantifying the volatile components in complex mixtures, including trans-2-Heptenal.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile organic compounds (VOCs) like trans-2-Heptenal in various matrices. semanticscholar.orgresearchgate.net This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
In food science, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is frequently employed to identify and quantify volatile compounds. researchgate.networktribe.com For example, in the analysis of honey, trans-2-Heptenal was one of several aldehydes identified. semanticscholar.orgmdpi.com A study on different honey origins reported the retention time for trans-2-Heptenal as 11.73 minutes, with a target ion of m/z 41 and qualifier ions of m/z 70 and 83. semanticscholar.org Similarly, GC-MS has been used to identify key flavor compounds in edible oils, where trans-2-Heptenal was identified as a significant compound, particularly in soybean oil. tandfonline.com
GC-MS is also crucial in atmospheric chemistry research. In studies of the ozonolysis of trans-2-pentenal, products were identified and quantified by SPME followed by GC-MS analysis. mdpi.com Furthermore, in the investigation of the reaction between trans-2-hexenal and chlorine atoms, GC-MS was used to identify products such as butanal, 2-chlorohexenal, and 2-hexenoic acid, although they were not quantified in that particular study. acs.orgnih.gov
| Sample Matrix | Analytical Approach | Identified Compounds Including trans-2-Heptenal | Specific Data for trans-2-Heptenal | Citation |
|---|---|---|---|---|
| Honey | HS-GC-MS | Various aldehydes, ketones, alcohols, and esters. | RT: 11.73 min; Target Ion: m/z 41; Qualifier Ions: m/z 70, 83. | semanticscholar.org |
| Edible Oils (Soybean, Rapeseed, Linseed) | HS-SPME/GC-MS | Pentanal, hexanal, octanal, nonanal, benzaldehyde. | Found at high levels in soybean oil (2.91%). | tandfonline.com |
| Atmospheric Reactions (Ozonolysis of trans-2-pentenal) | SPME/GC-MS | Glyoxal, acetaldehyde, formaldehyde, cyclohexanone. | N/A (Study on a related compound) | mdpi.com |
| Atmospheric Reactions (trans-2-hexenal + Cl atoms) | SPME/GC-MS | Butanal, 2-chlorohexenal, 2-hexenoic acid. | N/A (Study on a related compound) | acs.orgnih.gov |
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique for the rapid and sensitive analysis of volatile compound profiles. It combines the separation power of gas chromatography with the high-speed, high-sensitivity detection of ion mobility spectrometry.
GC-IMS has been successfully applied to analyze VOCs in various food products. In a study on different rice varieties, GC-IMS was used to identify 91 volatile flavor substances, with (E)-2-Heptenal being one of the potential characteristic markers identified through multivariate statistical analysis. nih.gov Another study on frying oil identified 48 volatile compounds using GC-IMS, including the monomer and dimer forms of trans-2-Heptenal. semanticscholar.org The technique has also been used to differentiate between beef tallows, where (E)-2-heptenal was detected but did not show a significant difference between the sample types. mdpi.com
In the analysis of oysters, GC-IMS helped identify differences in volatile compounds based on ploidy and gender, with (E)-2-Heptenal levels being higher in male than in female oysters. mdpi.com Furthermore, GC-IMS has been shown to be a valuable tool for assessing the quality of extra virgin olive oil, with 2-heptenal being identified as an accurate marker of oil quality. acs.org The sensitivity of GC-IMS can be advantageous, with some studies noting that it provides slightly better limits of quantification compared to GC-MS for certain compounds. mdpi.commdpi.com
| Sample Matrix | Purpose of Analysis | Key Finding Related to trans-2-Heptenal | Citation |
|---|---|---|---|
| Rice Varieties | Flavor Characterization | Identified as a potential characteristic marker (VIP > 1). | nih.gov |
| Frying Oil (Cottonseed) | Waste Point Identification | Both monomer and dimer forms were identified. | semanticscholar.org |
| Beef Tallow (B1178427) | Flavor Profile Comparison | Detected, but no significant difference between tallow types. | mdpi.com |
| Oysters (Crassostrea gigas) | Comparison by Ploidy and Gender | Higher levels found in male oysters compared to females. | mdpi.com |
| Extra Virgin Olive Oil | Shelf Life and Quality Assessment | Identified as an accurate marker of EVOO quality. | acs.org |
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific analytical technique used for the identification and quantification of non-volatile or thermally labile compounds, such as the products of reactions between lipids and proteins (lipation products).
In the context of trans-2-Heptenal research, LC-ESI-MS/MS has been pivotal in studying the reactions between this aldehyde and amino acids, particularly lysine (B10760008). acs.orgnih.gov When a native peanut protein extract was heated with trans-2-Heptenal, two major lipation products were formed. acs.orgnih.govebi.ac.uk Following acid hydrolysis, these products were quantified by LC-ESI-MS/MS and identified as isomeric pyridinium (B92312) derivatives, namely (Z)- and (E)-1-(5-amino-5-carboxypentyl)-4-butyl-3-(pent-1-en-1-yl)pyridin-1-ium (cis- and trans-BPP-lysine). acs.orgnih.govebi.ac.uk These derivatives were shown to be good markers for protein modification by trans-2-Heptenal, accounting for up to 80% of the lysine modification at food-relevant concentrations. acs.org
The technique is also broadly used for analyzing other types of adducts. For instance, LC/ESI/MS-MS was used to detect the formation of DNA adducts after treating calf thymus DNA with trans,trans-2,4-decadienal. researchgate.net This demonstrates the versatility of LC-ESI-MS/MS in detecting and characterizing complex biomolecular modifications resulting from reactions with aldehydes.
| Reaction System | Identified Products | Analytical Significance | Citation |
|---|---|---|---|
| Native peanut protein extract + trans-2-Heptenal | (Z)- and (E)-1-(5-amino-5-carboxypentyl)-4-butyl-3-(pent-1-en-1-yl)pyridin-1-ium (cis- and trans-BPP-lysine) | These lipation derivatives serve as good markers for protein modification by trans-2-Heptenal. | acs.orgnih.govebi.ac.uk |
| Nα-acetyl-l-lysine + trans-2-Heptenal | Isomeric pyridinium-derivatives (cis- and trans-BPP-lysine) | Model system confirming the formation of specific lysine adducts. | acs.orgnih.govebi.ac.uk |
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Volatile Profiling
Mass Spectrometry for Gas-Phase Ion Chemistry
Mass spectrometry techniques are pivotal in the study of gas-phase ion chemistry of volatile compounds like trans-2-heptenal. These methods allow for detailed investigation of reaction kinetics and thermodynamics, providing foundational data for analytical applications.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for Trace Gas Analysis and Quantification
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique for quantifying volatile trace gases in air and breath. nih.gov It utilizes chemical ionization of trace gas molecules within a helium carrier gas, employing precursor ions such as H₃O⁺, NO⁺, and O₂⁺.. nih.gov The reactions between these precursor ions and the trace gas molecules occur over a precisely defined period. The subsequent detection and counting of both precursor and product ions by a downstream mass spectrometer enable quantification. nih.gov SIFT-MS can determine absolute concentrations of trace gases down to parts-per-billion (ppb) levels from a single breath exhalation, eliminating the need for sample collection and calibration. nih.gov
The technique is built upon the principles of the selected ion flow tube (SIFT), which was initially developed to characterize ion-molecule reactions. canterbury.ac.nz In SIFT-MS, knowledge of this ion-molecule chemistry is applied to determine analyte concentrations. canterbury.ac.nz The rapid response time and high sensitivity of SIFT-MS make it highly suitable for measuring low concentrations of volatile organic compounds (VOCs) in real-time. canterbury.ac.nz
Recent advancements have seen the use of nitrogen as a carrier gas in SIFT-MS instruments, partly due to the increasing cost and scarcity of helium. cuni.czacs.org This shift necessitates a re-evaluation of the reaction kinetics, as the change in carrier gas, along with different operating temperatures and the presence of electric fields in newer instruments, can affect reaction rates and product ion distributions. acs.org For instance, studies have shown that rate coefficients for reactions of biogenic molecules are often faster in nitrogen than in helium. acs.org
Proton Transfer Reactions (H₃O⁺, NH₄⁺) and Ligand Switching Reactions
Proton transfer reactions are fundamental to soft chemical ionization techniques like SIFT-MS. The hydronium ion (H₃O⁺) is a versatile reagent ion because it readily transfers its proton to many VOCs, a reaction driven by the typically higher proton affinity (PA) of the VOC compared to water. cuni.czcuni.cz For a proton transfer reaction to occur exothermically, the PA of the analyte molecule must be greater than that of the donor molecule (e.g., H₂O, with a PA of 691 kJ/mol). cuni.cz The proton affinity of trans-2-heptenal has been calculated to be 851 kJ/mol. rsc.org
Ammonium ions (NH₄⁺) are also utilized as reagent ions. cuni.cz Due to the higher proton affinity of ammonia (B1221849) (NH₃) compared to many VOCs, NH₄⁺ often forms adduct ions with molecules rather than undergoing proton transfer. rsc.orgfrontiersin.org However, proton transfer can occur if the analyte's PA is significantly higher than that of NH₃. frontiersin.org The interaction between NH₄⁺ and an analyte can lead to the formation of cluster ions, and the stability of these adducts is often dependent on temperature. frontiersin.org
Ligand-switching reactions are also significant, particularly in techniques like Secondary Electrospray Ionization (SESI-MS) and when using hydrated reagent ions such as H₃O⁺(H₂O)n and NH₄⁺(H₂O)n. cuni.czrsc.org In these reactions, the analyte molecule displaces the water ligand from the hydrated reagent ion. rsc.org Understanding the thermodynamics of these reactions, including the binding energies of water and ammonia to protonated molecules, is crucial for the accurate quantification of VOCs. cuni.czrsc.org Computational studies using Density Functional Theory (DFT) have been employed to calculate these affinities and enthalpy changes, providing insights that are essential for interpreting mass spectra and developing reliable quantification methods. cuni.czrsc.org
Table 1: Calculated Proton Affinities (PA) and Enthalpy Changes (ΔH) for Reactions Involving trans-2-Heptenal
| Compound | Formula | Calculated PA (kJ mol⁻¹) | Reaction | ΔH (kJ mol⁻¹) |
| trans-2-Heptenal | C₇H₁₂O | 851 rsc.org | MH⁺ + H₂O → MH₃O⁺ | -103 rsc.org |
| H₃O⁺ + M → MH₃O⁺ | -264 rsc.org | |||
| MH⁺ + NH₃ → MNH₄⁺ | -115 rsc.org | |||
| NH₄⁺ + M → MNH₄⁺ | -114 rsc.org | |||
| Data from computational studies using DFT calculations. rsc.org |
Biochemical Assays and Cellular Studies
The biological effects of trans-2-heptenal have been investigated through various biochemical assays and cellular studies, shedding light on its interactions with biological systems at the molecular and cellular levels.
In Vitro and In Vivo Assays for Biological Activity
In vitro studies have demonstrated the bioactivity of trans-2-heptenal. For example, it has shown significant inhibitory effects on the growth of certain fungi. At a concentration of 10 μM, trans-2-heptenal was found to reduce the viability of germinating Aspergillus flavus conidia, with about a 95% reduction at 20 μM. researchgate.net This suggests its potential as an antifungal agent.
In vivo experiments have also been conducted. In studies on post-harvest strawberries, treatment with trans-2-heptenal led to a decreased rate of mold infection. researchgate.net Research involving the administration of trans-2-heptenal to rats has been used to study its metabolic pathways. femaflavor.org Furthermore, human maximization tests have been performed to assess its potential for skin sensitization. haz-map.com
Metabolomics and Biochemical Analyses
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been applied to understand the effects of trans-2-heptenal. In studies on tomatoes, metabolomics data revealed that chilling stress can suppress the production of volatile compounds, including trans-2-heptenal. researchgate.net Non-targeted metabolomics analysis using gas chromatography time-of-flight mass spectrometry (GC-TOF-MS) has been employed to identify and compare metabolites, including volatile compounds like this compound, in different cultivars of cucumbers. frontiersin.org
Biochemical analyses have explored the reactions of trans-2-heptenal with other molecules. For instance, research has examined the interaction between trans-2-heptenal and peanut proteins, which is relevant to food chemistry and the stability of flavor compounds. As a uremic toxin, trans-2-heptenal is known to accumulate in the blood due to poor kidney filtration. It is actively transported into the kidneys via organic ion transporters. Chronic exposure to uremic toxins like this compound can contribute to conditions such as renal damage. nih.gov
Gene Expression Analysis
Gene expression analysis has provided insights into the cellular responses to trans-2-heptenal. In post-harvest strawberries treated with the compound, gene expression analysis suggested that its protective effect against fungi is not mediated by jasmonic acid-mediated signaling but rather by another stress-related protein. researchgate.net
Transcriptome analysis has been used to study the genetic differences in flavor profiles of various tomato genotypes, identifying loci associated with the concentration of volatile compounds, including trans-2-heptenal. mdpi.com In apples, transcriptome sequencing has been utilized to compare the expression levels of aroma-related genes between different varieties, revealing differentially expressed genes in pathways responsible for the synthesis of volatiles. mdpi.com For example, studies have identified genes involved in fatty acid metabolism, such as lipoxygenase (LOX) and hydroperoxide lyase (HPL), which are responsible for producing aldehydes like hexanal and its derivatives. mdpi.com
Table 2: Summary of Research Findings from Analytical Methodologies
| Analytical Methodology | Research Focus | Key Findings |
| SIFT-MS | Real-time trace gas analysis | Enables quantification of trans-2-heptenal in gas phase to ppb levels. nih.gov |
| Ion-molecule reaction kinetics | Rate coefficients are influenced by carrier gas (He vs. N₂) and instrument conditions. acs.org | |
| Proton Transfer & Ligand Switching | Gas-phase ion chemistry | Determined proton affinity of trans-2-heptenal (851 kJ/mol). rsc.org Characterized reactions with H₃O⁺ and NH₄⁺. rsc.org |
| In Vitro/In Vivo Assays | Biological activity | Demonstrated antifungal properties against Aspergillus flavus. researchgate.net Showed reduced mold in treated strawberries. researchgate.net |
| Metabolomics | Biochemical profiling | Identified trans-2-heptenal as a volatile compound affected by storage conditions in fruits. researchgate.netmdpi.com |
| Toxin analysis | Classified as a uremic toxin that can accumulate and contribute to renal damage. | |
| Gene Expression Analysis | Cellular response mechanisms | Revealed that its protective effects in strawberries involve stress-related proteins, not jasmonic acid signaling. researchgate.net |
| Genetic basis of flavor | Identified genetic loci in tomatoes associated with volatile compound concentrations. mdpi.com |
Cytotoxicity and Genotoxicity Assays (e.g., Micronucleus, DNA Strand Breaks, Unscheduled DNA Synthesis)
The evaluation of trans-2-heptenal and related α,β-unsaturated aldehydes for cytotoxic and genotoxic potential has yielded varied results across different assay systems. High concentrations of these compounds can deplete intracellular glutathione (B108866), leading to oxidative stress and the formation of protein and DNA adducts. industrialchemicals.gov.au
DNA Strand Breaks: In an alkaline elution assay designed to detect single-strand DNA breaks, trans-2-heptenal was tested on L1210 mouse leukemia cells. DNA strand breaks were observed at concentrations of 400–500 µmol, which were noted as concentrations that did not produce cytotoxicity. femaflavor.org This suggests a potential for direct genotoxic action independent of overt cell death.
Unscheduled DNA Synthesis (UDS): While direct studies on trans-2-heptenal and UDS are not widely reported, research on the structurally similar compound trans-2-hexenal provides relevant insights. In primary cultures of rat hepatocytes, trans-2-hexenal induced a dose-dependent increase in unscheduled DNA synthesis, a marker for DNA repair, starting at concentrations of 120 nmol/10⁶ cells. femaflavor.org This increase in UDS was, however, accompanied by a rise in lactate (B86563) dehydrogenase (LDH) release, indicating a correlation between the observed genotoxicity and cytotoxicity. femaflavor.org Another study also noted that cooking oil fumes, which can contain unsaturated aldehydes, induced UDS in cultured animal cells. iarc.fr
Mutagenicity and Micronucleus Assays: The mutagenic potential of trans-2-heptenal has been demonstrated in several studies. It was found to be clearly mutagenic in a modified Ames test using Salmonella typhimurium strain TA100, both with and without S9 metabolic activation. nih.gov However, its toxicity to the bacteria can impede testing, with toxicity increasing with chain length and lipophilicity. nih.govnih.gov In contrast, a separate study reported negative results for this compound in a bacterial reverse mutation assay with S. typhimurium TA104. industrialchemicals.gov.aunih.gov
In mammalian cells, a study involving five alk-2-enals, including hept-2-enal, showed that all compounds induced a dose-dependent increase in the frequency of 6-thioguanine-resistant mutants in V79 Chinese hamster cells. researchgate.net Specifically for hept-2-enal, it was the only one of the tested aldehydes to produce a statistically significant increase in mutations to ouabain (B1677812) resistance, doing so at the highest tested dose of 0.10 mM. femaflavor.orgresearchgate.net
Regarding chromosomal damage, studies on the related compound trans-2-hexenal in an in vivo micronucleus assay in mice did not show a significant increase in the frequency of micronuclei in peripheral blood reticulocytes after 28 days of dosing. nih.gov
Table 1: Summary of Genotoxicity and Cytotoxicity Assays for trans-2-Heptenal and Related Aldehydes
| Assay Type | Test Substance | System/Cell Line | Concentration | Finding | Citation |
|---|---|---|---|---|---|
| DNA Single Strand Breaks | trans-2-Heptenal | L1210 mouse leukemia cells | 400–500 µmol | Positive (non-cytotoxic dose) | femaflavor.org |
| Unscheduled DNA Synthesis (UDS) | trans-2-Hexenal | Primary rat hepatocytes | ≥ 120 nmol/10⁶ cells | Positive (correlated with cytotoxicity) | femaflavor.org |
| Reverse Mutation (Ames) | trans-2-Heptenal | S. typhimurium TA100 | Not specified | Positive (with/without S9) | nih.gov |
| Reverse Mutation (Ames) | This compound | S. typhimurium TA104 | Up to 0.9 µmol/plate | Negative | industrialchemicals.gov.aunih.gov |
| Gene Mutation | Hept-2-enal | V79 Chinese hamster cells | 0.10 mM | Positive (ouabain resistance) | femaflavor.orgresearchgate.net |
| Micronucleus Assay (in vivo) | trans-2-Hexenal | Mouse peripheral blood reticulocytes | Not specified | Negative | nih.gov |
Theoretical and Computational Chemistry
Theoretical and computational methods are indispensable for elucidating the intrinsic properties and reactivity of molecules like trans-2-heptenal. These approaches complement experimental findings by providing detailed insights into molecular structures, energetics, and reaction dynamics.
Density Functional Theory (DFT) for Structural and Energetic Studies of Ions
Density Functional Theory (DFT) is a powerful quantum chemistry method used to investigate the electronic structure of many-body systems. rsc.org It is routinely applied to calculate molecular properties and can be used to validate or clarify experimental results. rsc.org For trans-2-heptenal and other aldehydes, DFT calculations have been performed to study the structures and energetics of their protonated ions. cuni.cz
Specifically, the B3LYP hybrid functional with the 6-311++G(d,p) basis set, often including dispersion corrections like D4, has been employed using software such as ORCA. rsc.orgcuni.cz This level of theory is used to optimize the geometries of the neutral molecules and their corresponding ions. From these calculations, thermodynamic quantities such as total enthalpies are determined, which in turn allows for the calculation of proton affinities (PA). cuni.cz The proton affinity is a fundamental measure of a molecule's gas-phase basicity.
Table 2: Calculated Proton Affinities (PA) for Aldehydes Using DFT
| Compound | Formula | Calculated PA (kJ·mol⁻¹) | Level of Theory | Citation |
|---|---|---|---|---|
| trans-2-Pentenal | C₅H₈O | - | B3LYP D4 6-311++G(d,p) | cuni.cz |
| Pentanal | C₅H₁₀O | - | B3LYP D4 6-311++G(d,p) | cuni.cz |
| trans-2-Heptenal | C₇H₁₂O | 851 | B3LYP 6-311++G(d,p) | rsc.orgcuni.cz |
| Heptanal | C₇H₁₄O | 797 | B3LYP 6-311++G(d,p) | rsc.orgcuni.cz |
| trans-2-Octenal (B1212229) | C₈H₁₄O | - | B3LYP D4 6-311++G(d,p) | cuni.cz |
| Octanal | C₈H₁₆O | - | B3LYP D4 6-311++G(d,p) | cuni.cz |
Note: PA values for some compounds were calculated but not explicitly stated in the provided text of the search result.
Canonical Variational Transition State Theory (CVTST) for Rate Coefficient Evaluation
Canonical Variational Transition State Theory (CVTST), also referred to as Canonical Variational Theory (CVT), is an advanced version of the conventional Transition State Theory (TST). nih.gov TST can overestimate reaction rates because it assumes that all trajectories crossing the dividing surface between reactants and products do so only once, which ignores the phenomenon of recrossing. nih.gov
CVTST improves upon this by optimizing the location of the dividing surface (the generalized transition state) along the minimum-energy path (MEP) to minimize the calculated rate constant. nih.gov This principle effectively places the transition state at the "dynamical bottleneck" of the reaction. nih.gov The theory is particularly valuable for reactions with low activation barriers or at high temperatures where recrossing effects are more pronounced. nih.gov
While direct CVTST studies on trans-2-heptenal are not prominent in the available literature, the methodology has been successfully applied to investigate the atmospheric reactions of structurally similar α,β-unsaturated aldehydes, such as trans-2-pentenal, with ozone. researchgate.netmdpi.comresearchgate.net In these studies, CVTST, often coupled with small curvature tunneling (CVT/SCT) corrections, is used to evaluate theoretical rate coefficients over a range of temperatures. researchgate.netmdpi.com The results from these theoretical calculations for related compounds show good agreement with experimental rate coefficients, demonstrating the utility and accuracy of CVTST for predicting the reaction kinetics of this class of volatile organic compounds. researchgate.netmdpi.com
Research Applications of Trans 2 Heptenal
Food Science Research
The chemical compound trans-2-Heptenal (B126707) is a subject of significant interest in food science research due to its pronounced impact on the flavor, stability, and safety of various food products. As an unsaturated aldehyde, it is a key component in the aroma profiles of numerous foods and a marker for lipid oxidation. Research has delved into its role in flavor chemistry, its interactions with food macromolecules like proteins, and its potential as a natural food preservative.
Trans-2-Heptenal is a volatile compound that significantly contributes to the sensory profile of foods. chemimpex.com Its presence, even at low concentrations, can define or alter the characteristic aroma of a product. It is recognized as an important flavor constituent in foods such as heated butter and tomatoes. chemicalbook.com
The aroma of trans-2-Heptenal is complex and multifaceted, often described with a combination of oily, fatty, green, and fruity notes. thegoodscentscompany.comperflavory.com Its perceived scent can vary significantly with its concentration. For instance, in soymilk, it can enhance bean aroma and provide a fruity flavor at low concentrations, but it imparts a distinct fatty flavor at higher levels. researchgate.net At a concentration of 1% in dipropylene glycol, its odor is characterized as pungent, green, vegetable-like, fresh, and fatty. chemicalbook.comthegoodscentscompany.com The taste at 4.00 ppm is described as intensely green, sweet, and fresh with nuances of apple skin. perflavory.com
This compound is a key flavor component in a wide array of products. It contributes to the flavor of white grape, apple, orange, peach, cucumber, lemon, and pear. thegoodscentscompany.comperflavory.com In extra virgin olive oil, it is associated with oxidized, tallowy, and pungent notes. wur.nl Research has also identified it as a volatile flavor component in heated butter and tomato. chemicalbook.comresearchgate.net
Table 1: Odor and Flavor Profile of trans-2-Heptenal
| Descriptor Type | Description | Context/Concentration | Source(s) |
|---|---|---|---|
| Odor | Intense green, fatty, oily, with fruity overtones | General description | thegoodscentscompany.comperflavory.com |
| Odor | Pungent, green, vegetable, fresh, fatty | At 1.00% in dipropylene glycol | chemicalbook.comthegoodscentscompany.com |
| Odor | Fatty, green, slightly citrus, apple character with a spicy finish | General description | perflavory.com |
| Odor | Oxidized, tallowy, pungent | In extra virgin olive oil | wur.nl |
| Taste | Intense green, sweet, fresh, fruity, apple skin nuances | At 4.00 ppm | thegoodscentscompany.comperflavory.com |
| Flavor | Fruity (at low concentrations), Fatty (at high concentrations) | In soymilk | researchgate.net |
The interaction of trans-2-Heptenal with other food components, particularly proteins, also plays a crucial role in flavor stability. nih.gov When it reacts with proteins, it becomes bound, which can reduce its volatility and perception, potentially masking off-flavors but also altering the intended flavor profile. nih.govresearchgate.net This binding is a key consideration in the formulation and shelf-life of protein-rich foods. nih.govacs.org
Trans-2-Heptenal is frequently associated with the development of off-flavors, particularly in foods rich in unsaturated fatty acids. tandfonline.comnih.gov The primary mechanism for its formation is through the auto-oxidation and photo-oxidation of lipids. nih.gov Specifically, it is a known oxidative degradation product of linoleic acid and oleic acid. tandfonline.commdpi.com
Research has detailed the specific pathway for its creation. In edible oils and soybeans, trans-2-Heptenal is formed from the decomposition of linoleic acid 12-hydroperoxide. researchgate.nettandfonline.com This decomposition can be influenced by factors such as the presence of iron ions and the pH of the food system. researchgate.net In heated peanut oil, 2-heptenal has been identified as a significant product of lipid peroxidation. nih.gov Similarly, in fried eggs, an increase in (Z)-2-heptenal is linked to the thermal degradation of oleic acid. mdpi.com The presence of this aldehyde often contributes to undesirable fatty or rancid notes when it accumulates to a certain concentration. researchgate.nettandfonline.com
The interaction between trans-2-Heptenal and food proteins is a critical area of research, with implications for flavor, nutritional quality, and potentially food allergenicity. nih.govmdpi.com Aldehydes, being reactive carbonyl compounds, can covalently bind to the amino acid side chains of proteins, a process sometimes referred to as "lipation". nih.govmdpi.com
A pivotal study on the reaction between trans-2-Heptenal and peanut proteins demonstrated that this aldehyde readily modifies proteins. nih.gov The research identified the ε-amino group of lysine (B10760008) as a primary target for this reaction. nih.gov When incubated with a model for protein-bound lysine, trans-2-Heptenal led to the formation of two major, stable reaction products: isomeric pyridinium (B92312) derivatives named cis- and trans-BPP-lysine. nih.gov In experiments with a native peanut protein extract, these derivatives accounted for up to 80% of the lysine modification at food-relevant concentrations of the aldehyde, making them good markers for this specific type of protein damage. nih.gov Such modifications, or lipation, in foods like peanuts during processing could be linked to the development of food allergies. mdpi.com
Further studies have explored the binding affinity of trans-2-Heptenal with various commercial protein isolates, including those from peas, soy, lupin, and whey. nih.govacs.org This research showed that the presence of a double bond in trans-2-Heptenal significantly increases its binding to plant-based proteins compared to its saturated counterpart, heptanal. nih.govacs.org The linear shape of trans-2-Heptenal also results in stronger binding compared to the more spherical cis-4-heptenal (B146815). nih.govacs.org This binding can limit the release of the aldehyde, which could be beneficial in masking rancid off-flavors but also highlights the extensive interactions occurring within the food matrix. researchgate.net
Table 2: Research Findings on trans-2-Heptenal and Protein Interactions
| Research Focus | Key Findings | Food System/Model | Source(s) |
|---|---|---|---|
| Reaction Products | Forms isomeric pyridinium derivatives (cis- and trans-BPP-lysine) with the lysine side chain. | Peanut proteins; Lysine models | nih.gov |
| Binding Affinity | Binds more strongly to proteins than its saturated analog (heptanal) due to its double bond. | Plant and whey protein isolates | nih.govacs.org |
| Structural Influence | Its linear shape leads to greater protein binding compared to the spherical cis-4-heptenal. | Plant and whey protein isolates | nih.govacs.org |
| Allergenicity Context | Protein modification by lipid peroxidation products like this compound is a potential mechanism for allergen formation. | General food processing, Peanuts | mdpi.com |
Beyond its role in flavor, research has highlighted the potential of trans-2-Heptenal as a natural antimicrobial agent. Its volatile nature makes it a candidate for use as a fumigant to protect stored agricultural commodities from fungal spoilage, which is a major cause of postharvest losses and mycotoxin contamination. researchgate.net
A study investigating the antifungal activity of several (E)-2-alkenals found that (E)-2-heptenal vapor exhibited the highest efficacy against Aspergillus flavus, a common and toxigenic storage mold. researchgate.net The research determined that the antifungal action of (E)-2-heptenal involves inducing oxidative stress within the fungal mycelia, leading to an accumulation of superoxide (B77818) anions and hydrogen peroxide. researchgate.net In simulated grain storage experiments, fumigation with 400 µL/L of (E)-2-heptenal vapor completely inhibited the growth of A. flavus in wheat grains with a 20% moisture content. researchgate.net These findings demonstrate its potential as a promising natural fumigant for preventing grain spoilage and enhancing food safety. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (E)-2-heptenal |
| (Z)-2-heptenal |
| This compound |
| Benzoyl-l-lysine |
| cis-4-heptenal |
| cis-BPP-lysine |
| Heptanal |
| Linoleic acid |
| Lysine |
| Nα-acetyl-l-lysine |
| Oleic acid |
| trans-2-Heptenal |
Flavor Stability in Food Products
Food Allergenicity and Protein-Aldehyde Interactions in Food Systems
Chemical Synthesis
trans-2-Heptenal serves as a valuable and versatile compound in the field of chemical synthesis. Its specific chemical structure, featuring both an aldehyde functional group and a carbon-carbon double bond, allows it to participate in a variety of chemical reactions, making it a useful building block for more elaborate molecules. chemimpex.com
Intermediate in Organic Synthesis
As an intermediate, trans-2-heptenal is a foundational component for producing other chemical compounds. chemimpex.com Its reactivity allows for efficient incorporation into various chemical processes, providing chemists with a reliable starting point for multi-step syntheses. chemimpex.com For instance, the aldehyde group can be selectively targeted, or reactions can involve the alkene portion of the molecule.
Specific transformations of trans-2-heptenal include:
Oxidation : It can be oxidized to form trans-2-heptenoic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄).
Reduction : The aldehyde group can be selectively reduced to a primary alcohol, yielding trans-2-hepten-1-ol. This transformation can be achieved using reagents such as sodium borohydride (B1222165) (NaBH₄), which preserves the carbon-carbon double bond. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce it further to heptane.
Creation of Complex Molecules
The utility of trans-2-heptenal as a synthetic intermediate extends to the creation of more complex molecules. chemimpex.comchemimpex.com It is particularly valuable in the synthesis of compounds for the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com Its structure serves as a scaffold that can be elaborated upon to build larger, more functionally diverse molecules. This role as a building block is crucial for developing new products and for research in various fields of applied chemistry. chemimpex.com
Atmospheric Science and Environmental Studies
trans-2-Heptenal is a volatile organic compound (VOC) that is emitted into the atmosphere from various sources. Its presence and subsequent chemical transformations are of interest to atmospheric scientists studying air quality and atmospheric composition.
Understanding Atmospheric Reactivity and Degradation of Volatile Organic Compounds
Once in the troposphere, trans-2-heptenal is subject to degradation through reactions with major atmospheric oxidants. conicet.gov.ar The primary daytime oxidant is the hydroxyl radical (OH), while the nitrate (B79036) radical (NO₃) is significant during the nighttime. researchgate.netcopernicus.org Reactions with ozone (O₃) and, in certain environments like coastal regions, chlorine atoms (Cl) also contribute to its removal from the atmosphere. conicet.gov.arcopernicus.org
The rate at which trans-2-heptenal reacts with these oxidants determines its atmospheric lifetime. Studies have determined the rate coefficients for these key reactions. For trans-2-heptenal, the reaction with the NO₃ radical is considered a dominant tropospheric chemical loss process. researchgate.net Research on the reaction of trans-2-heptenal with NO₃ radicals is crucial for understanding the environmental behavior of such VOCs. acs.org Similarly, studies on its gas-phase reactions with O₃ contribute to a better understanding of atmospheric chemistry. researchgate.net The reaction between trans-2-heptenal and Cl atoms has also been quantified. copernicus.org
| Atmospheric Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| OH Radical | (2.45 ± 0.30) × 10⁻¹¹ | researchgate.net |
| Cl Atom | (2.40 ± 0.29) × 10⁻¹⁰ | copernicus.orgresearchgate.net |
| O₃ Molecule | (2.47 ± 0.73) × 10⁻¹⁸ | conicet.gov.arresearchgate.net |
Modeling Secondary Organic Aerosol Formation
The atmospheric oxidation of VOCs like trans-2-heptenal can lead to the formation of less volatile products that subsequently partition into the particle phase, creating secondary organic aerosol (SOA). researchgate.net SOA is a significant component of atmospheric particulate matter, impacting climate and human health. researchgate.net
Studies on emissions from heated cooking oils have identified trans-2-heptenal as a dominant VOC precursor to SOA. copernicus.org In one study, the oxidation of alkenals, a class of compounds that includes heptenal and octenal, was found to account for approximately 31% of the measured particle-phase oxidation products. copernicus.org
Researchers use models, such as the Statistical Oxidation Model (SOM), to predict the formation of SOA from these precursors. copernicus.org These models aim to forecast SOA mass concentrations and chemical properties, like the oxygen-to-carbon (O:C) ratio. copernicus.org However, models can sometimes underpredict SOA formation, suggesting that other gas-phase precursors or reaction pathways may also be important for accurately constraining SOA formation under various atmospheric conditions. copernicus.org Research on analogous compounds like trans-2-hexenal (B146799) shows that its oxidation can produce significant SOA yields, reaching up to 38% from reactions with chlorine atoms, highlighting the potential for this class of compounds to be a source of SOA. nih.govacs.org
Biochemical Reagent in Life Science Research
In addition to its roles in synthesis and atmospheric science, trans-2-heptenal is utilized as a biochemical reagent for research in the life sciences. medchemexpress.comchemsrc.comchemondis.com Its chemical properties make it a useful tool for investigating various biological processes.
Researchers have studied trans-2-heptenal for its potential antimicrobial properties, exploring it as a candidate for developing natural preservatives. chemimpex.com It is also used in food science research to understand the interactions between flavor compounds and food components. For example, one study examined the reaction of trans-2-heptenal with peanut proteins, providing insights into food chemistry, the stability of flavor compounds, and potential implications for food allergenicity and protein-aldehyde interactions. Furthermore, trans-2-heptenal has been identified as a uremic toxin, which are compounds that accumulate in the body during kidney failure, making it a relevant molecule for study in toxicology and nephrology. nih.gov
Toxicological Research and Health Implications of Trans 2 Heptenal
Mechanisms of Toxicity
The toxicity of trans-2-Heptenal (B126707) is attributed to several interconnected cellular and molecular mechanisms. As an α,β-unsaturated aldehyde, its reactivity underlies its cytotoxic and genotoxic potential. Key mechanisms include direct damage to cellular structures, induction of oxidative stress, and the formation of harmful adducts with essential biological macromolecules.
Cytotoxicity and Genotoxicity in Cellular Models (e.g., Human Lung Epithelial Cells, Rat Hepatocytes)
trans-2-Heptenal has demonstrated cytotoxic and genotoxic effects in various cellular models. In studies involving human lung epithelial A549 cells, α,β-unsaturated aldehydes like 2-heptenal have been shown to cause genotoxic effects at concentrations exceeding 100 mg/m³. researchgate.net Research on structurally related α,β-unsaturated aldehydes in rat hepatocytes has also indicated the potential for DNA damage. For instance, trans-2-hexenal (B146799) was found to induce unscheduled DNA synthesis, a marker of DNA repair and thus genotoxicity, in rat hepatocytes. industrialchemicals.gov.au The cytotoxicity of these aldehydes tends to increase with the length of their carbon chain. researchgate.net
| Cell Model | Compound | Observed Effects | Effective Concentration |
| Human Lung Epithelial A549 Cells | This compound | Genotoxicity | >100 mg/m³ researchgate.net |
| Rat Hepatocytes | trans-2-Hexenal | Unscheduled DNA Synthesis (Genotoxicity) | Up to 700 nmol/mL industrialchemicals.gov.au |
Oxidative Stress Induction through Glutathione (B108866) Depletion
A primary mechanism of trans-2-Heptenal's toxicity involves the induction of oxidative stress through the depletion of intracellular glutathione (GSH). industrialchemicals.gov.au Glutathione is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS). trans-2-Heptenal, being an electrophilic compound, can react with and deplete the cellular pool of GSH. industrialchemicals.gov.au This depletion disrupts the cellular redox balance, leading to a state of oxidative stress where ROS can accumulate and damage cellular components. industrialchemicals.gov.au The detoxification of low levels of α,β-unsaturated aldehydes is typically efficient, but high concentrations can overwhelm the GSH-dependent detoxification pathways, leading to cellular injury. industrialchemicals.gov.au Studies on other α,β-unsaturated aldehydes have shown that depletion of GSH is highly correlated with their cytotoxic effects. femaflavor.org The genotoxicity of these aldehydes is also closely linked to cellular GSH levels; depletion of GSH increases DNA damage, while supplementation with GSH can decrease it. nih.gov
Adduct Formation with Proteins and Deoxyribonucleic Acid
The electrophilic nature of trans-2-Heptenal facilitates its reaction with nucleophilic sites on proteins and DNA, leading to the formation of adducts. industrialchemicals.gov.au These adducts can alter the structure and function of these essential macromolecules, contributing to cytotoxicity and genotoxicity.
Protein Adducts: trans-2-Heptenal can form adducts with amino acid residues such as lysine (B10760008), histidine, and cysteine in proteins through Michael addition. researchgate.net This can lead to protein carbonylation, a type of protein damage that can precede cell death. nih.gov The formation of these adducts can inhibit enzyme activity and disrupt cellular signaling pathways.
DNA Adducts: trans-2-Heptenal and other α,β-unsaturated aldehydes can react with DNA bases, particularly deoxyguanosine, to form various adducts. femaflavor.orgresearchgate.net These DNA adducts can be mutagenic, leading to errors in DNA replication and transcription, and may contribute to the initiation of carcinogenesis. industrialchemicals.gov.auresearchgate.net For example, studies on rats have shown that consumption of diets leading to lipid peroxidation can result in the formation of heptenal-G (a deoxyguanosine adduct of heptenal) in liver DNA. re-place.be
| Macromolecule | Type of Adduct Formation | Potential Consequence |
| Proteins | Michael addition with lysine, histidine, cysteine residues researchgate.net | Altered protein function, enzyme inhibition, cellular dysfunction nih.gov |
| DNA | Reaction with deoxyguanosine researchgate.net | Mutagenesis, errors in DNA replication, potential for cancer initiation industrialchemicals.gov.auresearchgate.net |
Role as a Uremic Toxin
Beyond its direct cytotoxic and genotoxic effects, trans-2-Heptenal is also recognized as a uremic toxin. foodb.canih.gov Uremic toxins are compounds that accumulate in the body, particularly in patients with chronic kidney disease (CKD), due to impaired renal excretion. mdpi.com
Accumulation in Blood
In individuals with healthy kidney function, metabolic waste products like trans-2-Heptenal are efficiently filtered from the blood and excreted in the urine. nih.gov However, in patients with CKD, the decline in glomerular filtration leads to the accumulation of these toxins in the bloodstream. foodb.camdpi.com trans-2-Heptenal is classified as a uremic toxin that can build up in the blood due to poor filtration by the kidneys. foodb.cahmdb.ca
Contribution to Uremic Syndrome
The accumulation of uremic toxins, including trans-2-Heptenal, is a major contributor to the clinical manifestations of uremic syndrome. foodb.ca This syndrome encompasses a wide range of symptoms and complications affecting multiple organ systems. Chronic exposure to uremic toxins can lead to conditions such as renal damage, cardiovascular disease, inflammation, and oxidative stress. foodb.canih.gov The toxic effects may be mediated by mechanisms such as the inhibition of enzymes like NADPH oxidase, which is abundant in the kidneys and heart. foodb.cahmdb.ca
Association with Renal Damage, Chronic Kidney Disease, and Cardiovascular Disease
Trans-2-Heptenal is identified as a uremic toxin, a class of compounds that accumulate in the blood when the kidneys are unable to filter them effectively. nih.govfoodb.ca Uremic toxins are broadly categorized into three groups based on their physicochemical properties: small water-soluble compounds, small lipid-soluble or protein-bound compounds, and larger "middle-molecules". nih.gov Trans-2-Heptenal falls into the category of a small, lipid-soluble and/or protein-bound compound. nih.gov
Chronic exposure to and accumulation of uremic toxins are linked to the progression of several severe health conditions. nih.gov Research indicates a direct association between chronic exposure to these toxins and the development of renal damage, chronic kidney disease (CKD), and cardiovascular disease. nih.govfoodb.cacannabisdatabase.ca As a uremic toxin, trans-2-Heptenal contributes to the complex of symptoms known as uremic syndrome, which can manifest when kidney function is severely impaired. foodb.ca The accumulation of this compound is a result of either excessive dietary intake or, more commonly, poor renal filtration. foodb.ca
Table 1: Health Conditions Associated with trans-2-Heptenal as a Uremic Toxin
| Associated Condition | Description | Source Citation |
|---|---|---|
| Renal Damage | Deterioration of kidney structure and function resulting from chronic exposure to the toxin. | nih.govfoodb.ca |
| Chronic Kidney Disease (CKD) | Long-term loss of kidney function, with the accumulation of uremic toxins like trans-2-Heptenal being a contributing factor. | nih.govfoodb.cacannabisdatabase.ca |
| Cardiovascular Disease | Pathological conditions affecting the heart and blood vessels, linked to the systemic effects of uremic toxins. | nih.govfoodb.cacannabisdatabase.ca |
| Uremia / Uremic Syndrome | A syndrome resulting from the accumulation of toxins, poisons, and waste products in the blood, which are normally excreted by the kidneys. | foodb.cacannabisdatabase.ca |
Inhibition of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (NOX4) as a Mediating Mechanism
The pathological effects of trans-2-Heptenal appear to be mediated through a specific biochemical pathway involving the enzyme Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase. nih.govfoodb.ca Research suggests that uremic toxins, including trans-2-Heptenal, can directly bind to or inhibit this enzyme. foodb.ca The NOX4 isoform of this enzyme is particularly relevant as it is abundantly expressed in the kidneys and the heart, the primary sites of damage. nih.govfoodb.camolaid.com
The inhibition of NOX4 is a critical step that initiates a cascade of cellular events. nih.gov This process can induce the production of reactive oxygen species (ROS), leading to oxidative stress. nih.gov Elevated ROS can, in turn, activate various DNA methyltransferases (DNMTs). nih.gov These enzymes are responsible for the epigenetic silencing of a protein known as KLOTHO. nih.gov The KLOTHO protein plays a vital role in anti-aging processes, mineral metabolism, and vitamin D metabolism. nih.gov A reduction in KLOTHO protein levels is a documented characteristic of both acute and chronic kidney disease. nih.gov
Table 2: Mechanistic Pathway of trans-2-Heptenal-Induced Cellular Damage
| Step | Process | Consequence | Source Citation |
|---|---|---|---|
| 1 | trans-2-Heptenal accumulates as a uremic toxin. | Increased concentration in blood and tissues, particularly affecting the kidneys and heart. | nih.govfoodb.ca |
| 2 | Direct binding to or inhibition of NADPH Oxidase (NOX4). | Disruption of normal enzymatic activity in renal and cardiac cells. | nih.govfoodb.ca |
| 3 | Induction of Reactive Oxygen Species (ROS). | Increased cellular oxidative stress. | nih.gov |
| 4 | Activation of DNA methyltransferases (DNMTs). | Epigenetic changes occur. | nih.gov |
| 5 | Silencing of the KLOTHO protein. | Reduced levels of KLOTHO, contributing to the pathology of kidney disease. | nih.gov |
Irritation and Sensitization Mechanisms (e.g., Skin)
Trans-2-Heptenal is recognized for its potential to cause both skin irritation and sensitization. nih.govhaz-map.com Irritation is a direct, non-immunological inflammatory reaction of the skin to a chemical, whereas sensitization is an immunological process that develops over time with repeated exposure. europa.eu An initial irritation event can sometimes lead to inflammation that facilitates the development of an allergic reaction. europa.eu
The primary mechanism underlying skin sensitization involves the formation of a covalent bond between the chemical (acting as a hapten) and endogenous skin proteins or peptides. researchgate.netresearchgate.net This creates a hapten-protein conjugate, which is then recognized by the immune system, leading to the induction of a specialized immunological memory. europa.eu Subsequent exposure to the chemical elicits an allergic response. europa.eu
Due to its demonstrated sensitizing potential, trans-2-Heptenal is prohibited for use as a fragrance ingredient. haz-map.comeuropa.eu This decision is based on findings from the Research Institute for Fragrance Materials (RIFM) and supported by human maximization tests, which confirmed its ability to induce sensitization. haz-map.comeuropa.eu
Table 3: Summary of Skin Irritation and Sensitization Findings for trans-2-Heptenal
| Finding | Details | Source Citation |
|---|---|---|
| Classification | Classified as a skin irritant and a potential cause of allergic skin reaction (sensitization). | nih.govhaz-map.com |
| Regulatory Status | Prohibited for use as a fragrance ingredient in the EC based on its sensitizing potential. | haz-map.comeuropa.eu |
| Sensitization Mechanism | As an unsaturated aldehyde, it is believed to act as a hapten, forming covalent adducts with skin proteins, which triggers an immune response. | researchgate.netresearchgate.netmst.dk |
| Human Data | Human maximization tests using a 4% concentration in petrolatum produced sensitization reactions in study volunteers. | haz-map.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
